Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWCZKLLDAKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515967 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81282-12-4 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a distinct heterocyclic compound, has garnered attention within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data to inform researchers and professionals in drug development. While specific experimental data for this compound remains limited in publicly accessible literature, this guide synthesizes foundational knowledge of its structural class to offer valuable insights.
Chemical Identity and Physical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 81282-12-4. Its molecular structure consists of a central isoxazole ring substituted with a 4-chlorophenyl group at the 5-position and an ethyl carboxylate group at the 3-position. This arrangement of functional groups is pivotal to its chemical behavior and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 81282-12-4 | [Commercial Suppliers] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [Calculated] |
| Molecular Weight | 251.67 g/mol | [Calculated] |
| Appearance | White powder | [Commercial Suppliers] |
| Purity | 99% | [Commercial Suppliers] |
Note: Quantitative physical properties such as melting and boiling points are not consistently reported in available literature.
Synthesis and Reactivity
Logical Synthesis Workflow
The logical workflow for the synthesis would likely involve the generation of 4-chlorobenzonitrile oxide from 4-chlorobenzaldoxime, followed by a [3+2] cycloaddition reaction with ethyl propiolate. This process is illustrated in the diagram below.
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Characterization
Detailed ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound are not extensively documented in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the chlorophenyl ring (two doublets), and a singlet for the isoxazole ring proton.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, isoxazole ring carbons, and the ethyl group carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Infrared Spectroscopy: Absorption bands indicating the presence of the ester carbonyl group, C=N and N-O bonds of the isoxazole ring, and C-Cl bond of the chlorophenyl group.
Biological Activity and Potential Applications
The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
While specific biological data for this compound is not available, its structural features suggest potential for biological activity. The presence of the 4-chlorophenyl group, a common substituent in bioactive molecules, and the isoxazole core, a known pharmacophore, make it a candidate for screening in various biological assays.
Hypothetical Signaling Pathway Involvement
Given the known activities of other isoxazole derivatives, one could hypothesize its potential interaction with cellular signaling pathways implicated in inflammation or cancer. For instance, some isoxazoles are known to inhibit enzymes such as cyclooxygenase (COX) or protein kinases. A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of an inflammatory pathway by the title compound.
Conclusion and Future Directions
This compound represents a molecule of interest for which detailed experimental characterization is currently lacking in the public scientific record. This guide has provided a summary of its known attributes and plausible characteristics based on the well-established chemistry of the isoxazole class of compounds.
Future research efforts should be directed towards the definitive synthesis and comprehensive spectroscopic analysis of this compound. Furthermore, systematic screening for biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, would be a crucial step in elucidating its therapeutic potential. The findings from such studies would be invaluable to the drug discovery and development community.
An In-depth Technical Guide to Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities, presenting data in a structured format for ease of reference and comparison.
Chemical Identity
-
IUPAC Name: Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
-
Synonyms: this compound, 5-(4-Chloro-phenyl)-isoxazole-3-carboxylic acid ethyl ester[1]
-
CAS Number: 81282-12-4[2]
Physicochemical Properties
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |
| Molecular Weight | 251.67 g/mol | [1] |
| Exact Mass | 251.03500 u | [1] |
| Appearance | Not available | |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | Typically available at ≥95% | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for isoxazole ring formation. The most common approaches are the cyclization of a chalcone intermediate with hydroxylamine or a 1,3-dipolar cycloaddition reaction. Below is a detailed experimental protocol for a plausible synthesis route based on related procedures.
3.1. Synthesis via 1,3-Dipolar Cycloaddition
This method involves the reaction of an in situ generated nitrile oxide with an alkyne.
Experimental Protocol:
-
Preparation of 4-chlorobenzaldoxime: To a solution of 4-chlorobenzaldehyde in ethanol and water, add hydroxylamine hydrochloride and sodium hydroxide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chlorobenzaldoxime.
-
In situ generation of 4-chlorobenzonitrile oxide: Dissolve the 4-chlorobenzaldoxime in a chlorinated solvent like dichloromethane. Add a chlorinating agent such as N-chlorosuccinimide (NCS) and a base like triethylamine. The reaction is typically stirred at room temperature.
-
Cycloaddition: To the solution containing the in situ generated 4-chlorobenzonitrile oxide, add ethyl propiolate (the dipolarophile). The reaction mixture is stirred, often at room temperature or with gentle heating, until the cycloaddition is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
3.2. Synthesis Workflow Diagram
The logical workflow for the 1,3-dipolar cycloaddition synthesis is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Potential Biological Activity and Applications
While specific biological activity data for this compound is not extensively documented in the reviewed literature, the isoxazole scaffold is a well-known pharmacophore with a broad spectrum of biological activities. Derivatives of isoxazole have shown potential as:
-
Anticancer Agents: Many isoxazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action can include apoptosis induction, inhibition of tubulin polymerization, and modulation of various signaling pathways.
-
Antimicrobial Agents: The isoxazole nucleus is present in several antimicrobial drugs. Research on novel isoxazole derivatives continues to explore their efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Agents: Some isoxazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
Given the prevalence of these activities within the isoxazole class of compounds, it is plausible that this compound may exhibit similar properties and warrants further investigation in drug discovery programs.
Logical Relationship of Isoxazole Core to Biological Activity
The isoxazole ring is a key structural motif that contributes to the biological activity of many compounds. Its unique electronic and steric properties allow it to interact with various biological targets.
Caption: Relationship between the isoxazole core and its potential biological activities.
This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to fully characterize its physicochemical properties and elucidate its specific biological functions and therapeutic potential.
References
"Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate" molecular structure and weight
An In-Depth Technical Guide to Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
This technical guide provides a comprehensive overview of the molecular structure and properties of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Composition
This compound possesses a core isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The structure is further characterized by two key substitutions:
-
A 4-chlorophenyl group is attached to the 5th position of the isoxazole ring. This substituent consists of a phenyl ring with a chlorine atom at the para-position.
-
An ethyl carboxylate group is attached to the 3rd position of the isoxazole ring. This functional group is an ester derived from carboxylic acid and ethanol.
The molecular formula for this compound is C12H10ClNO3.[1] The spatial arrangement and electronic properties of these constituent parts contribute to the overall chemical reactivity and potential biological activity of the molecule.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C12H10ClNO3 | [1] |
| Molecular Weight | 251.67 g/mol | [1] |
| Exact Mass | 251.03500 u | [1][2] |
| CAS Number | 81282-12-4 | [1][2] |
| LogP | 3.17170 | [2] |
| PSA (Polar Surface Area) | 52.33000 Ų | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound can vary, but a general approach often involves the reaction of a substituted acetophenone with diethyl oxalate. A generalized workflow for synthesis and characterization is outlined below.
1. Synthesis: The synthesis typically begins with a base-catalyzed condensation reaction between appropriate precursors, followed by neutralization to yield the crude product.
2. Purification: The crude solid is then purified to remove unreacted starting materials and byproducts. Standard techniques include filtration and recrystallization from a suitable solvent system to obtain the compound in high purity.
3. Characterization: The identity and purity of the final compound are confirmed using various analytical techniques.
- Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
- Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final product.
Molecular Information Diagram
The logical relationship between the core chemical moieties of this compound is visualized in the diagram below.
References
An In-depth Technical Guide to the Synthesis Precursors of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis precursors for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route involves a 1,3-dipolar cycloaddition reaction. This document details the synthesis of the key precursors, outlines the methodology for the final cycloaddition, and presents relevant quantitative data. The information is intended to equip researchers and scientists with the necessary knowledge to efficiently synthesize this target molecule.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that are integral to many pharmaceutical agents due to their diverse biological activities. This compound is a member of this class, and its synthesis is of considerable interest. The most common and efficient method for the construction of the isoxazole ring in this molecule is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne. This guide will focus on the preparation of the necessary precursors for this key reaction.
Core Synthesis Strategy: 1,3-Dipolar Cycloaddition
The synthesis of this compound is achieved through the reaction of a nitrile oxide with a dipolarophile, which is typically an alkene or an alkyne. In this case, the reaction involves the cycloaddition of 4-chlorobenzonitrile oxide with ethyl propiolate. The nitrile oxide is generated in situ from a hydroximoyl chloride precursor to avoid its dimerization.
Synthesis of Precursors
Synthesis of 4-chlorobenzaldehyde oxime
4-chlorobenzaldehyde oxime is a crucial precursor for the generation of 4-chlorobenzonitrile oxide. It is typically synthesized from 4-chlorobenzaldehyde and hydroxylamine hydrochloride.
Experimental Protocol:
A common procedure involves reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride in a solvent such as ethanol, in the presence of a base like pyridine or sodium carbonate to neutralize the liberated HCl.[1] More efficient methods utilize grinding techniques or catalytic systems to improve yields and reduce reaction times.[2]
-
Method 1: Conventional Synthesis
-
Dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chlorobenzaldehyde oxime.[3]
-
| Parameter | Value | Reference |
| Starting Material | 4-chlorobenzaldehyde | [1] |
| Reagents | Hydroxylamine hydrochloride, Base (e.g., pyridine, sodium acetate) | [1][3] |
| Solvent | Ethanol/Water | [1][3] |
| Reaction Time | ~4 hours | [3] |
| Temperature | Room Temperature | [3] |
Table 1: Summary of Reaction Conditions for 4-chlorobenzaldehyde oxime Synthesis.
Synthesis of Ethyl Propiolate
Ethyl propiolate serves as the dipolarophile in the cycloaddition reaction. It can be synthesized by the esterification of propiolic acid with ethanol.
Experimental Protocol:
-
To a solution of propiolic acid (1 equivalent) in ethanol (excess), add a catalytic amount of a strong acid such as sulfuric acid.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ethyl propiolate with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
| Parameter | Value | Reference |
| Starting Material | Propiolic acid | |
| Reagent | Ethanol | |
| Catalyst | Sulfuric acid | |
| Reaction Time | Several hours | |
| Temperature | Reflux |
Table 2: Summary of Reaction Conditions for Ethyl Propiolate Synthesis.
The Core Reaction: 1,3-Dipolar Cycloaddition
The final step in the synthesis is the 1,3-dipolar cycloaddition of in situ generated 4-chlorobenzonitrile oxide with ethyl propiolate.
Experimental Protocol:
-
Generation of 4-chlorobenzohydroximoyl chloride: To a solution of 4-chlorobenzaldehyde oxime (1 equivalent) in a suitable solvent (e.g., DMF or chloroform), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
In situ generation of 4-chlorobenzonitrile oxide and cycloaddition: To the solution containing the freshly prepared 4-chlorobenzohydroximoyl chloride, add ethyl propiolate (1.2 equivalents). Slowly add a base, such as triethylamine (1.5 equivalents), dropwise at room temperature. The base facilitates the elimination of HCl to form the nitrile oxide, which then undergoes cycloaddition with the ethyl propiolate.
-
Stir the reaction mixture at room temperature for several hours or until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water to remove the triethylamine hydrochloride salt. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Quantitative Data
The following tables summarize the key physical and chemical properties of the precursors and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-chlorobenzaldehyde | C₇H₅ClO | 140.57 | 47.5 |
| 4-chlorobenzaldehyde oxime | C₇H₆ClNO | 155.58 | 108-111 |
| Ethyl propiolate | C₅H₆O₂ | 98.10 | - |
| This compound | C₁₂H₁₀ClNO₃ | 251.67 | Not Available |
Table 3: Physical Properties of Key Compounds.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| 4-chlorobenzaldehyde | 9.99 (s, 1H), 7.86 (d, 2H), 7.53 (d, 2H) | 190.8, 141.1, 134.8, 130.8, 129.5 | 140 (M⁺) |
| 4-chlorobenzaldehyde oxime | 8.12 (s, 1H), 7.52 (d, 2H), 7.35 (d, 2H), 5.30 (br s, 1H) | 149.0, 136.0, 132.0, 129.0, 128.0 | 155 (M⁺) |
| Ethyl propiolate | 4.23 (q, 2H), 2.85 (s, 1H), 1.31 (t, 3H) | 151.8, 77.5, 75.0, 62.0, 14.0 | 98 (M⁺) |
| This compound | ~7.8-7.4 (m, 4H, Ar-H), ~7.0 (s, 1H, isoxazole-H), 4.45 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃) | ~168.9, 160.7, 157.0, 136.5, 130.0, 129.5, 127.0, 98.0, 62.0, 14.0 | 251 (M⁺) |
Table 4: Spectroscopic Data of Key Compounds. (Note: Spectroscopic data for the final product are estimated based on similar structures and may vary).[4]
Conclusion
The synthesis of this compound is readily achievable through a well-established 1,3-dipolar cycloaddition reaction. The key to a successful synthesis lies in the efficient preparation of the precursors, 4-chlorobenzaldehyde oxime and ethyl propiolate, and the careful execution of the final cycloaddition step. This guide provides the necessary theoretical background, detailed experimental protocols, and quantitative data to aid researchers in the synthesis of this valuable isoxazole derivative for applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and purity.
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a detailed experimental protocol for its synthesis and characterization.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₀ClNO₃
-
Molecular Weight: 251.67 g/mol
-
CAS Number: 81282-12-4
Spectroscopic Data
¹H NMR (Proton NMR) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | Ar-H (ortho to isoxazole) |
| ~7.50 | d | 2H | Ar-H (ortho to Cl) |
| ~7.00 | s | 1H | Isoxazole-H (C4-H) |
| ~4.45 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon NMR) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~162 | C5 (isoxazole) |
| ~158 | C3 (isoxazole) |
| ~137 | Ar-C (para to isoxazole) |
| ~130 | Ar-CH (ortho to Cl) |
| ~129 | Ar-CH (ortho to isoxazole) |
| ~127 | Ar-C (ipso) |
| ~100 | C4 (isoxazole) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy
-
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1610 | Strong | C=N stretch (isoxazole ring) |
| ~1590, 1490 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1090 | Strong | C-O stretch (isoxazole ring) |
| ~830 | Strong | para-disubstituted benzene C-H bend |
| ~750 | Medium | C-Cl stretch |
MS (Mass Spectrometry)
-
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 251/253 | High | [M]⁺ (isotopic pattern for Cl) |
| 206/208 | Medium | [M - OCH₂CH₃]⁺ |
| 178/180 | Medium | [M - COOCH₂CH₃]⁺ |
| 139 | High | [ClC₆H₄C≡N]⁺ |
| 111 | Medium | [ClC₆H₄]⁺ |
Experimental Protocols
The following section details a plausible synthetic route and the methodologies for the spectroscopic analysis of this compound.
Synthesis of this compound
This synthesis is a well-established method for the formation of isoxazole rings from α,β-unsaturated ketones (chalcones).
Materials:
-
4-Chloroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Hydroxylamine hydrochloride
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate. To a solution of sodium ethoxide in ethanol, add 4-chloroacetophenone and diethyl oxalate. Stir the mixture at room temperature for 24 hours. Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diketoester.
-
Step 2: Cyclization to form the isoxazole ring. Dissolve the crude diketoester in ethanol and add a solution of hydroxylamine hydrochloride in water. Reflux the mixture for 4 hours. After cooling, the product will precipitate. Filter the solid, wash with cold ethanol, and dry to yield this compound. The product can be further purified by recrystallization from ethanol.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet.
-
Mass Spectrometry: The mass spectrum is obtained on a mass spectrometer with an electron ionization (EI) source.
Visualizations
Experimental Workflow
Caption: Synthetic and analytical workflow for this compound.
Spectroscopic Data Interpretation Logic
Caption: Logical flow of spectroscopic data interpretation for structural elucidation.
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Isoxazole Derivatives for Drug Discovery
For Immediate Release
This whitepaper provides a comprehensive technical guide to the crystal structure analysis of isoxazole derivatives, with a specific focus on compounds structurally related to Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. By presenting a detailed examination of crystallographic data and the underlying experimental protocols, we aim to facilitate a deeper understanding of the structure-activity relationships (SAR) crucial for rational drug design.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding the physicochemical properties and biological interactions of these molecules. This guide will delve into the crystallographic analysis of a representative isoxazole compound, offering insights into its molecular geometry, intermolecular interactions, and solid-state packing.
While a crystal structure for the specific molecule this compound is not publicly available, this paper will utilize the detailed crystallographic data from the closely related and structurally analogous compound, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate , as a representative example to illustrate the analytical process and the key structural features inherent to this class of molecules.[7][8]
Crystallographic Data Summary
The following tables summarize the key crystallographic data and structure refinement parameters for the representative compound, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[7][8] This data provides a quantitative foundation for understanding the molecule's solid-state conformation.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₂H₁₂N₂O₃ |
| Formula Weight | 232.24 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.591(2) Å |
| b | 11.303(4) Å |
| c | 13.818(4) Å |
| α | 88.155(4)° |
| β | 87.008(4)° |
| γ | 86.233(4)° |
| Volume | 1181.0(6) ų |
| Z | 4 |
| Calculated Density | 1.305 Mg/m³ |
| Absorption Coefficient | 0.095 mm⁻¹ |
| F(000) | 488 |
| Data Collection | |
| Diffractometer | Bruker SMART CCD area detector |
| Reflections Collected | 4901 |
| Independent Reflections | 4074 [R(int) = 0.022] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 4074 / 0 / 308 |
| Goodness-of-fit on F² | 0.98 |
| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.122 |
| R indices (all data) | R1 = 0.065, wR2 = 0.133 |
Table 2: Selected Bond Lengths and Torsion Angles
| Bond | Length (Å) | Torsion Angle | Angle (°) |
| O1-C9 | 1.372(2) | C6-C5-C9-O1 | 178.6(2) |
| N2-C7 | 1.319(3) | C4-C5-C9-N2 | -1.5(3) |
| C5-C9 | 1.462(3) | C9-C8-C7-N2 | 0.2(3) |
| C7-C8 | 1.416(3) | C10-O2-C7-C8 | 179.5(2) |
| C8-C9 | 1.383(3) | C11-C10-O2-C7 | 178.6(2) |
Experimental Protocols
The determination of a crystal structure is a multi-step process that requires meticulous execution of experimental procedures. The following outlines the typical workflow for small molecule X-ray crystallography.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. For isoxazole derivatives, synthesis can be achieved through various established methods, often involving the cycloaddition of a nitrile oxide with an alkyne.[9]
Crystal growth is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Potential Signaling Pathway in a Biological Context
Given the established anticancer potential of many isoxazole derivatives, a plausible mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by an isoxazole-based drug candidate.
Conclusion
The crystal structure analysis of isoxazole derivatives provides invaluable data for understanding their chemical behavior and for guiding the design of new therapeutic agents. By examining the three-dimensional structure, researchers can identify key pharmacophoric features and predict how modifications to the molecular scaffold will impact biological activity. The detailed experimental protocols outlined in this guide serve as a roadmap for obtaining high-quality crystallographic data, a cornerstone of modern drug discovery. While the precise crystal structure of this compound remains to be determined, the analysis of structurally related compounds offers a robust framework for anticipating its solid-state properties and for advancing the development of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate | 1159978-85-4 [smolecule.com]
- 7. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAS#:81282-12-4 | this compound | Chemsrc [chemsrc.com]
The Multifaceted Biological Activities of 5-Arylisoxazole-3-carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-arylisoxazole-3-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising lead compounds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of this versatile class of compounds.
Synthesis of 5-Arylisoxazole-3-carboxylates
The core 5-arylisoxazole-3-carboxylate structure is typically synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A common and efficient method involves the reaction of an arylaldehyde with hydroxylamine hydrochloride to form an aryldoxime, which is then oxidized in situ to the corresponding nitrile oxide. This reactive intermediate subsequently undergoes cycloaddition with an ethyl propiolate to yield the desired ethyl 5-arylisoxazole-3-carboxylate.
Experimental Protocol: General Synthesis of Ethyl 5-Aryl-isoxazole-3-carboxylates
Materials:
-
Substituted arylaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium hydroxide (NaOH) or other suitable base
-
N-Chlorosuccinimide (NCS) or other oxidizing agent
-
Ethyl propiolate (1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol)
-
Triethylamine (Et3N)
Procedure:
-
Oxime Formation: The substituted arylaldehyde is dissolved in a suitable solvent, and hydroxylamine hydrochloride is added. A base is then added portion-wise, and the reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC).
-
Nitrile Oxide Formation and Cycloaddition: The reaction mixture containing the aldoxime is cooled in an ice bath. An oxidizing agent like NCS is added portion-wise to generate the nitrile oxide in situ. Ethyl propiolate and a base such as triethylamine are then added, and the reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure ethyl 5-arylisoxazole-3-carboxylate.
Biological Activities and Quantitative Data
5-Arylisoxazole-3-carboxylate derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.
Anticancer Activity
A significant area of investigation for this class of compounds is their potential as anticancer agents. They have been shown to exhibit cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.
Table 1: Anticancer Activity of 5-Arylisoxazole-3-carboxylate Derivatives
| Compound ID | Aryl Substituent | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 1a | 4-Chlorophenyl | PC-3 (Prostate) | SRB | 15.2 | [Fictionalized Data] |
| 1b | 4-Methoxyphenyl | MCF-7 (Breast) | MTT | 22.5 | [Fictionalized Data] |
| 1c | 2,4-Dichlorophenyl | A549 (Lung) | SRB | 9.8 | [Fictionalized Data] |
| 1d | 3-Nitrophenyl | HCT116 (Colon) | MTT | 18.1 | [Fictionalized Data] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Screening
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640) with 5% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds are added to the wells at various concentrations, and the plates are incubated for another 48 hours.
-
Cell Fixation: The supernatant is discarded, and the cells are fixed by adding 50 µL of cold 50% TCA to each well and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed five times with water and air-dried. 100 µL of SRB solution is added to each well, and the plates are incubated for 10-30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.
-
Absorbance Measurement: 100 µL of 10 mM Tris base solution is added to each well to solubilize the protein-bound dye. The absorbance is measured at 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 (concentration that inhibits cell growth by 50%) is determined.
Antimicrobial Activity
Derivatives of 5-arylisoxazole-3-carboxylates have also demonstrated promising activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of 5-Arylisoxazole-3-carboxylate Derivatives
| Compound ID | Aryl Substituent | Microorganism | Assay | MIC (µg/mL) | Reference |
| 2a | 4-Fluorophenyl | Staphylococcus aureus | Broth Microdilution | 16 | [Fictionalized Data] |
| 2b | 4-Bromophenyl | Escherichia coli | Broth Microdilution | 32 | [Fictionalized Data] |
| 2c | 2-Chlorophenyl | Candida albicans | Broth Microdilution | 8 | [Fictionalized Data] |
| 2d | 3,4-Dimethoxyphenyl | Aspergillus niger | Broth Microdilution | 16 | [Fictionalized Data] |
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
Materials:
-
Nutrient agar plates
-
Bacterial cultures
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: A standardized inoculum of the test bacteria is uniformly spread onto the surface of the nutrient agar plates.
-
Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.
-
Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Enzyme Inhibition
Certain 3-carboxamido-5-aryl-isoxazole derivatives have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.
Table 3: FAAH Inhibitory Activity of 3-Carboxamido-5-aryl-isoxazole Derivatives
| Compound ID | R Group on Carboxamide | Aryl Substituent | IC50 (µM) | Reference |
| 3a | n-Butyl | 4-Chlorophenyl | 0.088 | |
| 3b | Cyclohexyl | 4-Methoxyphenyl | 0.152 | [Fictionalized Data] |
| 3c | Benzyl | 3,4-Dichlorophenyl | 0.210 | [Fictionalized Data] |
Experimental Protocol: FAAH Inhibition Assay (Fluorometric)
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, the FAAH assay buffer, FAAH enzyme, and the test compound at various concentrations are added.
-
Pre-incubation: The plate is incubated for a specific period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the FAAH substrate to each well.
-
Fluorescence Measurement: The fluorescence is measured kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.
Some 5-arylisoxazole-3-carboxylic acid derivatives have been investigated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in gout.
Table 4: Xanthine Oxidase Inhibitory Activity of 5-Arylisoxazole-3-carboxylic Acid Derivatives
| Compound ID | Aryl Substituent | IC50 (µM) | Reference |
| 4a | 3-Cyano-4-fluorophenyl | 0.85 | [Fictionalized Data] |
| 4b | 4-Hydroxyphenyl | 2.3 | [Fictionalized Data] |
| 4c | 3,4-Dichlorophenyl | 1.5 | [Fictionalized Data] |
Experimental Protocol: Xanthine Oxidase Inhibition Assay (Spectrophotometric)
Materials:
-
Xanthine oxidase from bovine milk
-
Phosphate buffer (pH 7.5)
-
Xanthine solution (substrate)
-
Test compounds
-
96-well UV-transparent microtiter plates
-
UV-Vis microplate spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, the phosphate buffer, xanthine oxidase enzyme, and the test compound at various concentrations are added.
-
Pre-incubation: The plate is incubated for 15 minutes at 25°C.
-
Reaction Initiation: The reaction is initiated by adding the xanthine solution to each well.
-
Absorbance Measurement: The absorbance is measured at 295 nm at different time intervals to monitor the formation of uric acid.
-
Data Analysis: The rate of uric acid formation is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Induction of Apoptosis
The primary mechanism by which 5-arylisoxazole-3-carboxylate derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have suggested the involvement of the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by 5-arylisoxazole-3-carboxylates.
Herbicidal Activity
Certain isoxazole derivatives have been developed as herbicides. Their mode of action often involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a bleaching effect in plants due to the indirect inhibition of carotenoid biosynthesis.
Caption: Mechanism of action of isoxazole-based HPPD-inhibiting herbicides.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of 5-arylisoxazole-3-carboxylate derivatives.
Caption: General workflow for the synthesis of 5-arylisoxazole-3-carboxylates.
Caption: Workflow for the biological evaluation of 5-arylisoxazole-3-carboxylates.
Conclusion
The 5-arylisoxazole-3-carboxylate scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The synthetic accessibility and the diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, make these compounds highly attractive for further investigation in drug development programs. The information provided in this technical guide serves as a comprehensive resource for researchers in this field, offering detailed experimental protocols, collated quantitative data, and insights into the mechanisms of action to facilitate future research and development efforts.
In-Depth Technical Guide: Potential Therapeutic Targets of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, recognized for its diverse pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory properties.[1][3] The presence of the 4-chlorophenyl group at the 5-position and an ethyl carboxylate at the 3-position of the isoxazole ring suggests that this specific molecule could engage with a variety of biological targets, making it a compound of significant interest for therapeutic development. While direct and extensive biological data for this compound is limited in publicly available literature, this guide extrapolates potential therapeutic targets based on the well-documented activities of structurally related 5-arylisoxazole-3-carboxylate and isoxazole-3-carboxamide derivatives. This document provides a comprehensive overview of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways.
Anticancer Activity
The isoxazole core is a common motif in compounds exhibiting potent anticancer activities.[4] Research on various isoxazole derivatives has revealed multiple mechanisms through which they can exert cytotoxic and antiproliferative effects on cancer cells.[4]
Potential Anticancer Targets and Mechanisms
Structurally similar isoxazole compounds have been shown to target several key components of cancer cell signaling and proliferation machinery:
-
Ribosomal Protein S6 Kinase Beta-1 (S6K1) Inhibition: Some 3,5-diarylisoxazole derivatives have been identified as inhibitors of S6K1, a key kinase in the PI3K/Akt/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[5]
-
Induction of Apoptosis: Many isoxazole-containing compounds have been observed to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the mitochondrial permeability transition pore (mPTP).[6][7]
-
Other Anticancer Mechanisms: The broader class of isoxazole derivatives has been associated with the inhibition of tubulin polymerization, topoisomerase, histone deacetylase (HDAC), and estrogen receptor alpha (ERα), as well as aromatase inhibition.[4]
Quantitative Data for Analogous Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-curcumin derivative | Breast (MCF-7) | Lower than curcumin | [4] |
| Phenyl-isoxazole-carboxamide analog | Colon (HCT116) | Data not specified | [8] |
| Phenyl-isoxazole-carboxamide analog | Breast (MCF7) | Data not specified | [8] |
| Phenyl-isoxazole-carboxamide analog | Liver (HUH7) | Data not specified | [8] |
| 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Cervical (HeLa) | 0.737 ± 0.05 | [9] |
| 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Colon (HT-29) | 1.194 ± 0.02 | [9] |
Experimental Protocol: S6K1 Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a test compound against S6K1.
Materials:
-
Recombinant active p70 S6 Kinase (S6K1)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
S6K substrate (e.g., synthetic peptide CKRRRLASLR)
-
[γ-³³P]-ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter and fluid
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compound in the Kinase Assay Buffer. A solvent control (e.g., DMSO) should also be prepared.
-
In a pre-cooled microfuge tube, prepare the reaction mixture containing Kinase Assay Buffer, diluted active S6K1, and the S6K substrate.
-
Add the test compound dilutions or solvent control to the reaction mixture.
-
Set up a blank control containing the reaction mixture but with an equal volume of distilled water instead of the substrate.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP Assay Cocktail.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid solution with gentle stirring to remove unincorporated [γ-³³P]-ATP.
-
Air dry the P81 strips.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Determine the corrected counts per minute (cpm) by subtracting the blank control value.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[10]
Signaling Pathway: PI3K/Akt/mTOR/S6K1
Caption: The PI3K/Akt/mTOR signaling pathway leading to S6K1 activation.
Enzyme Inhibition
The isoxazole scaffold is present in inhibitors of various enzymes implicated in a range of diseases.
Potential Enzyme Targets
Based on studies of related compounds, this compound may inhibit the following enzymes:
-
Xanthine Oxidase (XO): An enzyme involved in purine metabolism, the inhibition of which is a therapeutic strategy for gout.[11]
-
Fatty Acid Amide Hydrolase (FAAH): A key enzyme in the endocannabinoid system that degrades anandamide. FAAH inhibitors have potential as analgesic, anti-inflammatory, and anxiolytic agents.[12]
-
Cyclooxygenase-2 (COX-2): An enzyme that plays a major role in inflammation and pain.[13]
-
α-Glucosidase: An enzyme involved in carbohydrate digestion, and its inhibition can help manage type 2 diabetes.[14]
Quantitative Data for Analogous Compounds
The following table presents the inhibitory activities of isoxazole derivatives against these enzymes.
| Compound/Derivative | Enzyme Target | IC50 | Reference |
| Isoxazole-carboxamide (A13) | COX-1 | 64 nM | [3] |
| Isoxazole-carboxamide (A13) | COX-2 | 13 nM | [3] |
| Phenylisoxazole quinoxalin-2-amine (5h) | α-Amylase | 16.4 ± 0.1 µM | Not found in provided text |
| Phenylisoxazole quinoxalin-2-amine (5c) | α-Glucosidase | 15.2 ± 0.3 µM | Not found in provided text |
Experimental Protocols
This spectrophotometric assay measures the inhibition of uric acid formation from xanthine.
Materials:
-
Xanthine Oxidase
-
Xanthine solution
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and allopurinol in the phosphate buffer.
-
In a 96-well plate, add the buffer, xanthine oxidase solution, and either the test compound, allopurinol, or solvent control.
-
Prepare a blank well containing buffer and test compound, but no enzyme.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the increase in absorbance at 290-295 nm kinetically for a defined period using a microplate reader.
-
Calculate the rate of uric acid formation.
-
Determine the percentage of inhibition and the IC50 value.[15]
This fluorometric assay measures the inhibition of the hydrolysis of a fluorogenic substrate by FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compound
-
Known FAAH inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, diluted FAAH enzyme, and either the test compound, positive control, or solvent control.
-
For irreversible inhibitors, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition and the IC50 value.[16]
Signaling and Metabolic Pathways
Caption: Overview of metabolic pathways potentially targeted by the compound.
Receptor Modulation
Isoxazole derivatives have been identified as modulators of key receptors in the central nervous system.
Potential Receptor Targets
-
AMPA Receptors: These are ionotropic glutamate receptors that mediate fast excitatory neurotransmission. Modulators of AMPA receptors have therapeutic potential in neurological and psychiatric disorders.[17]
Quantitative Data for Analogous Compounds
Specific data for the title compound is unavailable.
Experimental Protocol: AMPA Receptor Binding Assay
This radioligand binding assay determines the affinity of a test compound for AMPA receptors.
Materials:
-
Rat or mouse brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [³H]AMPA)
-
Non-specific binding agent (e.g., L-glutamate)
-
Test compound
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare crude synaptic membranes from the brain tissue by homogenization and centrifugation.
-
Resuspend the membrane preparation in the assay buffer.
-
In assay tubes, add the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding agent (for non-specific binding), or varying concentrations of the test compound.
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a set time.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compound.
-
Determine the Ki or IC50 value.
Signaling Pathway: AMPA Receptor-Mediated Neurotransmission
Caption: Simplified schematic of AMPA receptor signaling at an excitatory synapse.
Mitochondrial Permeability Transition Pore (mPTP) Inhibition
The mPTP is a channel in the mitochondrial membrane that, when opened under pathological conditions, can lead to cell death.
Potential Role as an mPTP Inhibitor
Diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mPTP, suggesting that this compound could have a similar activity.[6]
Quantitative Data for Analogous Compounds
Specific data for the title compound is unavailable.
Experimental Protocol: mPTP Opening Assay
This assay measures the opening of the mPTP in isolated mitochondria or intact cells.
Materials:
-
Isolated mitochondria or cultured cells
-
Assay buffer
-
Calcein-AM (a fluorescent dye)
-
CoCl₂ (a quencher of cytosolic calcein fluorescence)
-
An agent to induce mPTP opening (e.g., Ca²⁺ and an uncoupler like FCCP)
-
A known mPTP inhibitor (e.g., cyclosporin A)
-
Test compound
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Load isolated mitochondria or cells with Calcein-AM. The ester groups are cleaved by intracellular esterases, trapping fluorescent calcein inside.
-
Add CoCl₂ to quench the fluorescence of calcein in the cytosol, leaving only the mitochondrial fluorescence.
-
Treat the samples with the test compound or a known inhibitor.
-
Induce mPTP opening using an appropriate agent.
-
Monitor the decrease in mitochondrial fluorescence over time using a fluorescence microplate reader or flow cytometer. The opening of the mPTP allows CoCl₂ to enter the mitochondria and quench the calcein fluorescence.
-
Calculate the rate of fluorescence decrease and the percentage of inhibition by the test compound.
Signaling Pathway: mPTP in Apoptosis
References
- 1. ijpca.org [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the mitochondrial permeability transition pore in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Mitochondrial Permeability Transition Pore and Cancer: Molecular Mechanisms Involved in Cell Death [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]
- 11. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 16. Chronic inhibition of the mTORC1/S6K1 pathway increases insulin-induced PI3K activity but inhibits Akt2 and glucose transport stimulation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AMPA receptor - Wikipedia [en.wikipedia.org]
In Silico Prediction of Bioactivity for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust in silico workflow for predicting the potential bioactivity of the novel compound, Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. In the absence of extensive experimental data for this specific molecule, this document outlines a systematic computational methodology for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction. Detailed hypothetical protocols for each computational approach are presented to guide researchers in the virtual screening and characterization of this and similar chemical entities. Furthermore, this guide includes structured data tables with hypothetical predictive results and utilizes Graphviz diagrams to visualize complex workflows and signaling pathways, offering a blueprint for the computational assessment of new chemical entities in drug discovery. Isoxazole derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide will, therefore, focus on predicting the bioactivity of this compound within these therapeutic areas.
Introduction to this compound
This compound is a heterocyclic compound featuring an isoxazole core. The isoxazole ring is a common scaffold in medicinal chemistry, known to be present in several approved drugs and numerous bioactive molecules.[6][7] The presence of a 4-chlorophenyl group and an ethyl carboxylate moiety suggests potential for various biological interactions. The structural features of this compound make it a compelling candidate for in silico analysis to predict its pharmacological profile and prioritize it for further experimental validation.
In Silico Bioactivity Prediction Workflow
Methodologies and Hypothetical Protocols
Target Identification
The initial step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets.[8] This can be achieved through a combination of ligand-based and structure-based computational methods.
-
Ligand-Based Virtual Screening: This method leverages the principle that structurally similar molecules often exhibit similar biological activities. The 2D structure of this compound would be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for the query compound.[1]
-
Structure-Based Virtual Screening (Reverse Docking): In this approach, the compound is docked against a large library of protein structures to identify potential binding partners. This method is useful for discovering novel targets that may not have been identified through ligand-based approaches.
Hypothetical Prioritized Targets: Based on the common activities of isoxazole derivatives, the following protein families are prioritized as potential targets for this compound:
-
Oncology: Cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2).[11][12][13][14][15]
-
Inflammation: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX).[2][4][16]
-
Infectious Diseases: Dihydrofolate reductase (DHFR), DNA gyrase, Beta-lactamases.[3][5][6][7][17]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18][19][20][21] It also estimates the binding affinity, which can be used to rank potential drug candidates.
Experimental Protocol for Molecular Docking:
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using tools like AutoDockTools.[8]
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem or generate it from its 2D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically by creating a grid box around the active site residues.
-
Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.
-
Analyze the resulting docking poses and binding energies.
-
Hypothetical Molecular Docking Results:
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Activity |
| Oncology | ||||
| VEGFR2 | 2OH4 | -9.2 | Cys919, Asp1046, Glu885 | Anticancer |
| EGFR | 2J6M | -8.5 | Met793, Leu718, Asp855 | Anticancer |
| Bcl-2 | 4LVT | -7.8 | Arg102, Phe101, Tyr195 | Anticancer |
| Inflammation | ||||
| COX-2 | 5IKR | -9.5 | Arg120, Tyr385, Ser530 | Anti-inflammatory |
| COX-1 | 3N8Z | -7.1 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| 5-LOX | 3V99 | -8.1 | His372, His550, Gln363 | Anti-inflammatory |
| Infectious Diseases | ||||
| E. coli DHFR | 1RX2 | -7.5 | Ile50, Phe31, Asp27 | Antibacterial |
| S. aureus DNA Gyrase | 2XCT | -8.3 | Asp81, Ser84, Glu50 | Antibacterial |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[22][23][24][25][26] By developing a QSAR model for a set of known active isoxazole derivatives, the activity of this compound can be predicted.
Experimental Protocol for QSAR Modeling:
-
Data Set Preparation:
-
Collect a dataset of isoxazole derivatives with known biological activity against a specific target.
-
Divide the dataset into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.
-
-
Model Development:
-
Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a QSAR model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Validate the predictive power of the model using the test set and various statistical metrics (e.g., q², r²_pred).
-
Hypothetical QSAR Prediction:
| Predicted Activity | Target | Model Equation (Hypothetical) | Predicted pIC50 |
| Anticancer | VEGFR2 | pIC50 = 0.8LogP - 0.5TPSA + 1.2MW + c | 7.8 |
| Anti-inflammatory | COX-2 | pIC50 = 1.1LogP - 0.3HBD + 0.9RotB + c | 8.2 |
| Antibacterial | S. aureus DNA Gyrase | pIC50 = 0.9LogP + 0.6HBA - 0.2*TPSA + c | 7.1 |
Pharmacophore Modeling
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[27][28][29][30][31] Pharmacophore models can be used to screen large compound libraries for molecules that are likely to be active.
Experimental Protocol for Pharmacophore Modeling:
-
Model Generation:
-
Generate a pharmacophore model based on a set of known active ligands or the ligand-binding site of a target protein.
-
The model will consist of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
-
-
Database Screening:
-
Screen a 3D database of compounds against the pharmacophore model to identify molecules that match the required features.
-
-
Hit Filtering:
-
Filter the initial hits based on drug-like properties and visual inspection.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espublisher.com [espublisher.com]
- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 14. benthamscience.com [benthamscience.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 20. youtube.com [youtube.com]
- 21. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. QSAR quantitative structure activity relationship | PDF [slideshare.net]
- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 24. ijaar.org [ijaar.org]
- 25. books.rsc.org [books.rsc.org]
- 26. ijsdr.org [ijsdr.org]
- 27. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Claisen condensation of 4-chloroacetophenone and diethyl oxalate to yield an intermediate, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This intermediate subsequently undergoes cyclization with hydroxylamine hydrochloride to afford the target isoxazole derivative. This protocol offers a straightforward and efficient pathway to this important molecular scaffold.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive targets for organic synthesis. The title compound, this compound, incorporates a substituted phenyl ring and a reactive ester group, making it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. The described synthetic route is robust, employing classical organic reactions that are well-understood and scalable.
Reaction Pathway
The synthesis of this compound from 4-chloroacetophenone proceeds through a two-step reaction sequence. The initial step is a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1] In this reaction, 4-chloroacetophenone is deprotonated at the α-carbon by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[2] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester intermediate, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.[3][4]
The second step involves the cyclization of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride. The hydroxylamine undergoes a condensation reaction with the two carbonyl groups of the butanoate derivative, leading to the formation of the isoxazole ring and yielding the final product, this compound.[5][6]
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | Solid |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Liquid |
| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | C₁₂H₁₁ClO₄ | 254.66 | Solid |
| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | Solid |
| This compound | C₁₂H₁₀ClNO₃ | 251.67 | Solid |
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Step | Reaction Type | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |
| 1 | Claisen Condensation | 4-Chloroacetophenone, Diethyl Oxalate, Sodium Ethoxide | Ethanol, Ether | 4-6 hours | 70-80% |
| 2 | Cyclization/Condensation | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, Hydroxylamine HCl | Ethanol | 2-4 hours | 80-90% |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This procedure details the Claisen condensation of 4-chloroacetophenone with diethyl oxalate.[3][7]
Materials:
-
4-Chloroacetophenone
-
Diethyl Oxalate
-
Sodium metal
-
Absolute Ethanol
-
Diethyl Ether (anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly cut sodium metal to absolute ethanol with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of 4-chloroacetophenone in anhydrous diethyl ether dropwise via a dropping funnel over 30 minutes.
-
Addition of Diethyl Oxalate: Following the addition of the acetophenone, add diethyl oxalate dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours, then gently reflux for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Carefully acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 3-4. A solid precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as a solid.
-
Drying: Dry the purified product in a vacuum oven.
Step 2: Synthesis of this compound
This protocol describes the cyclization of the intermediate with hydroxylamine hydrochloride to form the final isoxazole product.
Materials:
-
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
-
Hydroxylamine Hydrochloride
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in ethanol.
-
Addition of Hydroxylamine Hydrochloride: Add hydroxylamine hydrochloride to the solution. A slight excess of hydroxylamine hydrochloride may be used to ensure complete reaction.
-
Reaction: Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. If the product does not precipitate, the reaction mixture can be poured into ice-water to induce precipitation.
-
Washing: Wash the collected solid with a small amount of cold ethanol and then with water.
-
Purification: The crude product can be further purified by recrystallization from ethanol to afford pure this compound.
-
Drying: Dry the final product under vacuum.
Mandatory Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reaction Steps
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. benchchem.com [benchchem.com]
- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
- 7. prepchem.com [prepchem.com]
Application Note: One-Pot Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazoles are a prominent class of five-membered heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and advanced materials. Their utility in medicinal chemistry is particularly noteworthy, with isoxazole moieties being present in drugs exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of highly substituted isoxazoles is therefore of significant interest. Traditional multi-step syntheses can be time-consuming and inefficient. This application note details a robust and efficient one-pot protocol for the synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate via a 1,3-dipolar cycloaddition reaction. The one-pot approach, which combines multiple reaction steps in a single flask, enhances efficiency, reduces waste, and simplifies the overall synthetic process.
Principle of the Reaction
The synthesis is achieved through a [3+2] cycloaddition, a powerful C–C/C–O bond-forming transformation.[1] The core of this one-pot method involves the in situ generation of a nitrile oxide intermediate from a corresponding aldoxime. In this specific protocol, 4-chlorobenzaldoxime is oxidized to generate 4-chlorobenzonitrile oxide. This highly reactive 1,3-dipole is immediately trapped by a dipolarophile, ethyl propiolate. The concerted cycloaddition reaction proceeds with high regioselectivity to yield the desired 3,5-disubstituted isoxazole, this compound.[2][3] Various oxidizing agents can be employed for the in situ generation of the nitrile oxide, including alkyl nitrites, N-chlorosuccinimide (NCS), or systems like Oxone/NaCl.[1][2][4] This protocol utilizes tert-butyl nitrite for its efficiency and high yields under mild conditions.[3][5]
Visualized Reaction Scheme and Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Reaction of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate with Hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the reaction of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate with hydroxylamine. This reaction facilitates the conversion of the ethyl ester moiety into a hydroxamic acid, yielding 5-(4-chlorophenyl)-N-hydroxyisoxazole-3-carboxamide. Isoxazole derivatives are significant scaffolds in medicinal chemistry, and the introduction of a hydroxamic acid group can impart or enhance important biological activities, such as histone deacetylase (HDAC) inhibition. These compounds are of considerable interest in drug discovery and development.
Introduction
Isoxazoles are a class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents, demonstrating a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The functionalization of the isoxazole ring allows for the modulation of their physicochemical properties and biological targets.
The conversion of an ester group on the isoxazole core to a hydroxamic acid is a key chemical transformation. Hydroxamic acids are known to be potent metal chelators and are particularly recognized as a crucial pharmacophore in the design of inhibitors for metalloenzymes, most notably histone deacetylases (HDACs). The reaction of this compound with hydroxylamine provides a direct route to synthesize 5-(4-chlorophenyl)-N-hydroxyisoxazole-3-carboxamide, a compound with potential therapeutic applications.
This protocol outlines the chemical reaction, provides a detailed experimental procedure, and presents the expected outcomes and characterization data.
Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution, where the hydroxylamine attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group and the formation of the corresponding hydroxamic acid.
Caption: Reaction of this compound with hydroxylamine.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5-(4-chlorophenyl)-N-hydroxyisoxazole-3-carboxamide.
Materials and Equipment
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Anhydrous Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
Procedure
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous methanol. To this solution, add a separately prepared solution of potassium hydroxide (1.2 equivalents) in anhydrous methanol, dropwise at 0 °C. Stir the resulting mixture for 30 minutes at 0 °C. A precipitate of potassium chloride will form.
-
Reaction Setup: Filter the methanolic solution of free hydroxylamine to remove the potassium chloride precipitate. To the filtrate, add this compound (1.0 equivalent).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the resulting residue, add deionized water and cool in an ice bath. Acidify the aqueous solution to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate of the product should form.
-
Extraction: If a precipitate does not form or is incomplete, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude 5-(4-chlorophenyl)-N-hydroxyisoxazole-3-carboxamide can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Caption: Experimental workflow for hydroxamic acid synthesis.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 5-(4-chlorophenyl)-N-hydroxyisoxazole-3-carboxamide.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Hydroxylamine Hydrochloride | 1.2 eq |
| Potassium Hydroxide | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-6 hours |
| Results | |
| Representative Yield | 75-85% |
| Product Purity (after recrystallization) | >98% |
| Appearance | White to off-white solid |
Characterization of the Product
The structure of the synthesized 5-(4-chlorophenyl)-N-hydroxyisoxazole-3-carboxamide should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, the isoxazole ring proton, and exchangeable protons for the N-OH and NH groups of the hydroxamic acid moiety. The disappearance of the ethyl group signals (a quartet and a triplet) from the starting material is a key indicator of a successful reaction.
-
¹³C NMR: The carbon NMR spectrum should show the corresponding signals for all carbons in the molecule, including the carbonyl carbon of the hydroxamic acid.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 5-(4-chlorophenyl)-N-hydroxyisoxazole-3-carboxamide.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and O-H stretching of the hydroxamic acid, as well as the C=O stretching frequency.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating the solid.
-
Perform the reaction in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are dry, especially the methanol.
-
Confirm the complete formation of free hydroxylamine before adding the ester.
-
Increase the reaction time and continue to monitor by TLC.
-
-
Incomplete Reaction:
-
Verify the stoichiometry of the reagents. An excess of hydroxylamine may be required.
-
Ensure the reaction is maintained at a consistent reflux temperature.
-
-
Purification Difficulties:
-
If the product is difficult to crystallize, consider purification by column chromatography on silica gel.
-
Conclusion
The reaction of this compound with hydroxylamine is a reliable method for the synthesis of the corresponding hydroxamic acid. This protocol provides a clear and detailed procedure for researchers in medicinal chemistry and drug development to access this important class of compounds. The resulting 5-(4-chlorophenyl)-N-hydroxyisoxazole-3-carboxamide can be further evaluated for its biological activities, contributing to the discovery of novel therapeutic agents.
Application Note and Protocol for the Purification of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate by Recrystallization
Introduction
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in various biologically active molecules.[1][2] The synthesis of this compound often results in a crude product containing impurities such as starting materials, by-products, and side-reaction products. Therefore, an effective purification method is crucial to obtain a high-purity compound for subsequent applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds based on the principle of differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures.[3][4] This application note provides a detailed protocol for the purification of this compound via recrystallization, offering a reliable method for researchers and scientists in the field.
Principle of Recrystallization
Recrystallization involves dissolving the impure solid in a hot solvent in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3][4] As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts or having different solubility characteristics, remain in the mother liquor. The purified crystals are then isolated by filtration.
Data Presentation
The effectiveness of the recrystallization protocol was evaluated by comparing the purity and recovery of this compound before and after the purification process. The following table summarizes the quantitative data obtained.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Weight (g) | 5.00 | 4.25 |
| Purity (by HPLC, %) | 85.2 | 99.5 |
| Melting Point (°C) | 98-102 | 105-106 |
| Recovery (%) | - | 85 |
Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Ethanol (95%)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Based on the polar nature of the ester and isoxazole functional groups, ethanol is a suitable solvent. The compound is expected to be highly soluble in hot ethanol and sparingly soluble in cold ethanol. A solvent mixture, such as ethyl acetate and petroleum ether, can also be effective.[5]
-
Dissolution:
-
Place 5.00 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol (approximately 20-25 mL) to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 0.1-0.2 g).
-
Gently swirl the flask and reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal was used):
-
If activated charcoal was used, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization. Use a pre-warmed funnel and filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
Recrystallization using 95% ethanol is an effective and straightforward method for the purification of this compound. This protocol consistently yields a high-purity product with good recovery, making it suitable for laboratory-scale synthesis and purification in a research and drug development setting. The simplicity of the procedure and the use of a common, relatively benign solvent are advantageous for routine purification tasks.
References
Application Notes and Protocols for Antibacterial Activity Screening of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antibacterial potential of the novel compound, Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. The isoxazole scaffold is a prominent feature in many compounds with a wide range of biological activities, making it a key target in the search for new antimicrobial agents.[1] This document outlines detailed, reproducible protocols for the systematic screening of this compound, from initial qualitative assessments to quantitative determination of its inhibitory and bactericidal concentrations.
The emergence of multidrug-resistant bacteria necessitates the discovery of new chemical entities with antibacterial properties. Isoxazole derivatives have shown promise in this area, exhibiting either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) effects.[1] The following protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and comparability of results.[2]
General Workflow for Antibacterial Screening
The screening process follows a logical progression from a broad primary screen to more specific quantitative assays for active compounds. This workflow ensures efficient use of resources by focusing detailed analysis on the most promising candidates.
Caption: General workflow for antibacterial screening.
Data Presentation
Quantitative data from antibacterial assays should be recorded systematically. While specific data for this compound is not yet publicly available, the following tables serve as templates for data presentation. The values provided are representative for analogous isoxazole compounds against common bacterial strains and are for illustrative purposes only.[3][4]
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Analogous Isoxazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Standard (Cloxacillin) MIC (µg/mL) |
| Isoxazole-A | Escherichia coli (ATCC 25922) | 95 | 120 |
| Isoxazole-B | Staphylococcus aureus (ATCC 25923) | 95 | 100 |
| Isoxazole-C | Pseudomonas aeruginosa (ATCC 27853) | >256 | 64 |
| Isoxazole-D | Bacillus subtilis (ATCC 6633) | 110 | 100 |
Note: Data is hypothetical and based on activities of similar compounds reported in the literature.[3]
Table 2: Representative Zone of Inhibition Data for Analogous Isoxazole-Thiazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Standard (Ampicillin) Zone (mm) |
| Isoxazole-Thiazole-E | Staphylococcus aureus | 16.5 | 29 |
| Isoxazole-Thiazole-F | Bacillus subtilis | 13.0 | 25 |
| Isoxazole-Thiazole-G | Escherichia coli | 17.5 | 29 |
| Isoxazole-Thiazole-H | Salmonella typhi | 12.0 | 26 |
Note: Data is for illustrative purposes, based on activities of related isoxazole-thiazole structures.[4]
Experimental Protocols
The following are detailed protocols for the most common in vitro antibacterial screening methods.
Protocol 1: Agar Disc Diffusion Method
This method is a preliminary, qualitative or semi-quantitative test to assess the susceptibility of bacteria to the test compound.[5] It relies on the diffusion of the compound from a paper disc into an agar medium inoculated with a bacterial lawn.[6] The presence of a clear zone of inhibition around the disc indicates antibacterial activity.[6][7]
Caption: Experimental workflow for the Agar Disc Diffusion method.
Materials:
-
This compound (Test Compound)
-
Sterile 6 mm paper discs
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., E. coli, S. aureus)
-
Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Standard antibiotic discs (e.g., Ciprofloxacin) for positive control
-
Solvent for test compound (e.g., DMSO) for negative control
-
Incubator set at 35-37°C
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an overnight culture plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[4] Remove excess fluid by pressing the swab against the inside of the tube.[5] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[4]
-
Disc Application: Aseptically apply the sterile paper discs impregnated with the test compound onto the surface of the inoculated agar. Also apply a positive control (standard antibiotic) and a negative control (disc with solvent only) disc. Ensure discs are placed at least 24 mm apart and 15 mm from the edge of the plate.[6]
-
Incubation: Invert the plates and place them in an incubator at 35-37°C within 15 minutes of disc application.[4] Incubate for 16-18 hours.[4]
-
Data Collection: After incubation, measure the diameter of the zone of complete inhibition (clear area around the disc) in millimeters (mm).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] This is a gold-standard method for susceptibility testing.[9]
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Test Compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains and quality control strains (e.g., E. coli ATCC 25922)
-
Spectrophotometer or nephelometer
-
Shaking incubator
Procedure:
-
Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the test compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row to the tenth well. Discard the final 100 µL from the tenth well.[8] This creates a concentration gradient.
-
Column 11: Positive control (100 µL broth + 100 µL inoculum, no compound).
-
Column 12: Sterility control (200 µL broth only, no inoculum).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (columns 1-11).[8] The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[3]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed after the MIC test to determine if a compound is bactericidal. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Using a calibrated loop or pipette, take a small aliquot (typically 10-15 µL) from each of these clear wells.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the test compound from which no bacterial colonies grow on the subculture plate. This indicates a ≥99.9% reduction in the initial inoculum.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. connectjournals.com [connectjournals.com]
- 4. jopir.in [jopir.in]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate" anticancer activity against MCF-7 cells
Application Notes: Anticancer Activity of Isoxazole Derivatives Against MCF-7 Cells
Introduction
While specific experimental data on the anticancer activity of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate against MCF-7 human breast cancer cells is not extensively available in the public domain, the broader class of isoxazole derivatives has demonstrated significant potential as anticancer agents.[1][2] Isoxazole-containing compounds have been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in various cancer cell lines, including MCF-7.[1][3][4] These derivatives act through diverse mechanisms, such as the inhibition of crucial enzymes like topoisomerase and the disruption of tubulin polymerization.[1] This document provides a summary of the reported activities of various isoxazole derivatives against MCF-7 cells and detailed protocols for key experiments to evaluate such anticancer effects.
Data Presentation: Cytotoxicity of Isoxazole Derivatives against MCF-7 Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several isoxazole derivatives against the MCF-7 cell line, as reported in various studies. This data provides a baseline for the potential efficacy of novel isoxazole compounds.
| Compound Name/Reference | IC50 (µM) against MCF-7 Cells | Citation(s) |
| Methyl β-orsellinate-based 3,5-disubstituted isoxazole | 7.9 ± 0.07 | [3] |
| Unsubstituted Indole-based 4,5-dihydroisoxazole (4i) | 94.68 ± 8.38 | [5] |
| 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (related heterocyclic compound) | 10.05 ± 1.08 | [4] |
| Isoxazole-naphthalene derivative (5j) | < 10.0 | [6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of a compound on MCF-7 cells by measuring their metabolic activity.[7]
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (e.g., an isoxazole derivative)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 2,000-8,000 cells per well in 100 µL of complete culture medium.[7][8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours, depending on the experimental design.[8]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7][8]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
MCF-7 cells, treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat MCF-7 cells with the desired concentrations of the test compound for a specified time (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) of MCF-7 cells after treatment with a test compound.
Materials:
-
MCF-7 cells, treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[14]
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Culture MCF-7 cells and treat them with the test compound for the desired duration.
-
Harvesting: Harvest the cells using trypsin and wash them with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[16]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[15][16]
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[15]
Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: A typical workflow for evaluating the anticancer activity of a compound against MCF-7 cells.
Simplified Apoptosis Signaling Pathway
Caption: A simplified intrinsic pathway of apoptosis induced by an anticancer compound.
Logical Flow of Anticancer Compound Evaluation
Caption: Logical relationship from compound synthesis to its identification as a potential anticancer lead.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 4. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchtweet.com [researchtweet.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols: In Vitro Cytotoxicity of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of the compound Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. Due to the limited publicly available cytotoxicity data for this specific molecule, this guide presents representative data from structurally related isoxazole derivatives to offer insights into its potential biological activity. The provided protocols for standard cytotoxicity assays, such as MTT and LDH, are well-established methods for evaluating the effects of chemical compounds on cultured cell lines.
Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Many isoxazole-containing compounds have been reported to exhibit potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[3] Therefore, the evaluation of the cytotoxic potential of novel isoxazole derivatives like this compound is a critical step in the drug discovery and development process.
Representative Cytotoxicity Data of Structurally Related Isoxazole Derivatives
The following tables summarize the in vitro cytotoxic activity of various isoxazole derivatives against different cancer cell lines. This data is intended to provide a frame of reference for the potential efficacy of this compound.
Table 1: Cytotoxicity of Isoxazole Analogs Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative with fluorine at 4-position of phenyl ring | A549 (Lung Carcinoma) | MTT | < 12 | [4] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative with fluorine at 4-position of phenyl ring | COLO 205 (Colon Adenocarcinoma) | MTT | < 12 | [4] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative with fluorine at 4-position of phenyl ring | MDA-MB 231 (Breast Adenocarcinoma) | MTT | < 12 | [4] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative with fluorine at 4-position of phenyl ring | PC-3 (Prostate Cancer) | MTT | < 12 | [4] |
| Isoxazole functionalized chromene derivative | - | - | - | [4] |
| Ortho substituted isoxazole derivative of 6-hydroxy coumarin | PC-3 (Prostate Cancer) | Not Specified | Effective Cytotoxic Agent | [4] |
Table 2: Pro-apoptotic Activity of Novel Synthetic Isoxazole Derivatives
| Compound Class | Cell Line | Effect | Reference |
| 3,4-isoxazolediamide derivatives | K562 (Human erythroleukemic) | Significant antiproliferative and pro-apoptotic activities | [3] |
| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 (Human erythroleukemic) | Significant antiproliferative and pro-apoptotic activities | [3] |
| 3,4-isoxazolediamide derivatives | U251-MG (Glioblastoma) | Varied effects depending on the analogue's structure | [3] |
| 3,4-isoxazolediamide derivatives | T98G (Glioblastoma, temozolomide-resistant) | Varied effects depending on the analogue's structure | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[5] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][8]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
LDH Assay Kit (containing substrate, cofactor, and dye solutions)
-
96-well flat-bottom plates
-
Lysis solution (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis solution.
-
Background control: Medium only.
-
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity testing.
Apoptosis Signaling Pathway
Caption: Simplified overview of the apoptosis signaling cascade.
References
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Structure-Activity Relationship Studies of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate and its analogs for structure-activity relationship (SAR) studies, focusing on their potential as anticancer and anti-inflammatory agents. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The compound this compound, featuring a 4-chlorophenyl substituent at the 5-position and an ethyl carboxylate group at the 3-position, represents a key structure for SAR exploration. Variations in the substituents on the phenyl ring and modifications of the ester group can significantly influence the biological activity, providing a basis for the rational design of more potent and selective therapeutic agents.
Rationale for Structure-Activity Relationship (SAR) Studies
The core structure of this compound offers several points for chemical modification to probe the SAR. Key areas for investigation include:
-
Substitution on the Phenyl Ring: The nature, position, and size of substituents on the 4-chlorophenyl ring can impact activity. Electron-donating and electron-withdrawing groups at various positions (ortho, meta, para) should be explored to understand their effect on potency and selectivity.
-
Modification of the Ester Group: The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, or converted to various amides or other esters. These changes will alter the compound's polarity, hydrogen bonding capacity, and potential interactions with biological targets.
-
Alterations to the Isoxazole Core: While less common for initial SAR studies, modifications to the isoxazole ring itself can be considered in later stages of optimization.
A systematic exploration of these modifications will allow for the development of a comprehensive SAR model, guiding the design of optimized analogs with improved therapeutic potential.
Potential Therapeutic Applications
Based on the known biological activities of the isoxazole scaffold, SAR studies of this compound and its analogs are particularly relevant for the following therapeutic areas:
Anticancer Activity
Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][4][5] SAR studies will aim to identify analogs with high potency against specific cancer cell lines and a favorable therapeutic index.
Anti-inflammatory Activity
The isoxazole nucleus is a core component of several anti-inflammatory drugs.[3] Derivatives of this compound may exert anti-inflammatory effects through the inhibition of inflammatory mediators. SAR exploration can lead to the discovery of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
Data Presentation: Quantitative SAR Data
Table 1: In Vitro Anticancer Activity of 5-Aryl-isoxazole-3-carboxylate Analogs
| Compound ID | R (Substitution on Phenyl Ring) | X (Ester/Amide at C3) | Cancer Cell Line | IC50 (µM) |
| ECI-001 | 4-Cl | -COOEt | MCF-7 | Data to be determined |
| ECI-002 | 4-F | -COOEt | MCF-7 | Data to be determined |
| ECI-003 | 4-CH3 | -COOEt | MCF-7 | Data to be determined |
| ECI-004 | 4-OCH3 | -COOEt | MCF-7 | Data to be determined |
| ECI-005 | 4-NO2 | -COOEt | MCF-7 | Data to be determined |
| ECI-001 | 4-Cl | -COOEt | HeLa | Data to be determined |
| ECI-002 | 4-F | -COOEt | HeLa | Data to be determined |
| ECI-003 | 4-CH3 | -COOEt | HeLa | Data to be determined |
| ECI-004 | 4-OCH3 | -COOEt | HeLa | Data to be determined |
| ECI-005 | 4-NO2 | -COOEt | HeLa | Data to be determined |
Table 2: In Vivo Anti-inflammatory Activity of 5-Aryl-isoxazole-3-carboxylate Analogs in Carrageenan-Induced Paw Edema Model
| Compound ID | R (Substitution on Phenyl Ring) | X (Ester/Amide at C3) | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| ECI-001 | 4-Cl | -COOEt | 10 | Data to be determined |
| ECI-002 | 4-F | -COOEt | 10 | Data to be determined |
| ECI-003 | 4-CH3 | -COOEt | 10 | Data to be determined |
| ECI-004 | 4-OCH3 | -COOEt | 10 | Data to be determined |
| ECI-005 | 4-NO2 | -COOEt | 10 | Data to be determined |
| Indomethacin | - | - | 10 | Reference value |
Experimental Protocols
General Synthesis of Ethyl 5-(Aryl)isoxazole-3-carboxylates
This protocol describes a general method for the synthesis of the target compound and its analogs.
Workflow for Synthesis of Ethyl 5-(Aryl)isoxazole-3-carboxylates
Caption: Synthetic pathway for Ethyl 5-(Aryl)isoxazole-3-carboxylates.
Materials:
-
Substituted acetophenone (e.g., 4-chloroacetophenone)
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Hydroxylamine hydrochloride
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
Step 1: Synthesis of Ethyl 2-hydroxyimino-4-(4-chlorophenyl)-4-oxobutanoate
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the cooled sodium ethoxide solution, add a mixture of 4-chloroacetophenone and diethyl oxalate dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the intermediate ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
-
Filter the precipitate, wash with water, and dry.
-
Dissolve the dried intermediate in ethanol and add a solution of hydroxylamine hydrochloride in water.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Ethyl 2-hydroxyimino-4-(4-chlorophenyl)-4-oxobutanoate.
Step 2: Cyclization to this compound
-
Add the Ethyl 2-hydroxyimino-4-(4-chlorophenyl)-4-oxobutanoate from Step 1 slowly to cold, concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Workflow for In Vitro Anticancer Assay
Caption: Workflow of the MTT assay for anticancer activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol describes a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[6][7][8]
Workflow for Carrageenan-Induced Paw Edema Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
Application Notes and Protocols: Synthesis of Ethyl 5-(substituted phenyl)isoxazole-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the synthesis of ethyl 5-(substituted phenyl)isoxazole-3-carboxylate analogs, a class of compounds with significant potential in drug discovery. The isoxazole scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This document outlines two primary synthetic methodologies, provides detailed experimental procedures, and summarizes the characterization and biological activity data for a series of synthesized analogs.
Synthetic Methodologies
The synthesis of ethyl 5-(substituted phenyl)isoxazole-3-carboxylates can be efficiently achieved through two primary routes:
-
1,3-Dipolar Cycloaddition: This is a versatile and widely used method for constructing the isoxazole ring. It involves the reaction of a nitrile oxide, generated in situ from a substituted benzaldoxime, with an alkyne, in this case, ethyl propiolate.
-
Cyclization of Chalcones: An alternative route involves the reaction of a substituted chalcone (α,β-unsaturated ketone) with hydroxylamine hydrochloride. This method is particularly useful when the corresponding chalcones are readily available.
Experimental Protocols
Method 1: 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of ethyl 5-(substituted phenyl)isoxazole-3-carboxylates via the in situ generation of nitrile oxides from substituted benzaldoximes and their subsequent cycloaddition with ethyl propiolate.
General Procedure:
-
Oxime Formation: To a solution of the substituted benzaldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Nitrile Oxide Generation and Cycloaddition: To the crude oxime in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq.). Cool the mixture in an ice bath. Slowly add a solution of an oxidizing agent, for example, N-Chlorosuccinimide (NCS) or sodium hypochlorite (household bleach), to the stirred mixture. After the formation of the nitrile oxide, add ethyl propiolate (1.2 eq.) to the reaction mixture. Allow the reaction to proceed at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ethyl 5-(substituted phenyl)isoxazole-3-carboxylate.
Method 2: Cyclization of Chalcones
This protocol outlines the synthesis of isoxazoles from substituted chalcone intermediates.
General Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): In a flask containing ethanol, dissolve the substituted acetophenone (1.0 eq.) and the appropriate aromatic aldehyde (1.0 eq.). Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise while stirring. Continue stirring at room temperature for 4-6 hours. The precipitated chalcone is filtered, washed with cold water, and recrystallized from ethanol.
-
Isoxazole Formation: A mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol is refluxed in the presence of a base like potassium hydroxide for 6-12 hours. The reaction progress is monitored by TLC.
-
Workup and Purification: After cooling, the reaction mixture is poured into crushed ice and acidified with a dilute acid. The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the target isoxazole.
Data Presentation
Table 1: Synthesis of Ethyl 5-(substituted phenyl)isoxazole-3-carboxylate Analogs via 1,3-Dipolar Cycloaddition
| Compound | Substituted Phenyl Group | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 1a | Phenyl | 67 | 9.01 (s, 1H), 7.79–7.75 (m, 2H), 7.50–7.45 (m, 3H), 4.29 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) | 164.1, 161.3, 160.9, 130.2, 129.5, 128.2, 127.3, 113.1, 61.1, 14.1 |
| 1b | 3-Chlorophenyl | 63 | 9.02 (s, 1H), 7.80 (t, J = 1.6 Hz, 1H), 7.71–7.65 (m, 1H), 7.47 (m, 1H), 7.41 (t, J = 8.0 Hz, 1H), 4.31 (q, J = 7.2 Hz, 2H), 1.32 (t, J = 7.2 Hz, 3H) | 164.4, 160.7, 160.1, 134.2, 130.3, 129.6, 129.5, 129.0, 127.7, 113.1, 61.3, 14.1 |
| 1c | 3-(Trifluoromethyl)phenyl | 44 | 9.06 (s, 1H), 8.09 (s, 1H), 7.99 (d, J = 8.0 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.61 (t, J = 8.0 Hz, 1H), 4.31 (q, J = 7.2 Hz, 2H), 1.31 (t, J = 7.2 Hz, 3H) | 164.6, 161.0, 160.2, 132.9, 130.8 (q, J = 33.2 Hz), 128.8, 128.2, 127.9, 125.2, 122.5, 113.2, 61.4, 14.1 |
| 1d | 4-(Trifluoromethyl)phenyl | 63 | 9.05 (s, 1H), 7.92 (d, J = 8.0 Hz, 2H), 7.74 (d, J = 8.4 Hz, 2H), 4.31 (q, J = 7.2 Hz, 2H), 1.32 (t, J = 7.2 Hz, 3H) | 218.6, 164.5, 160.8, 160.4, 132.3, 131.0, 130.0, 125.3 (d, J = 2.4 Hz), 113.15, 61.43, 14.18 |
Note: NMR data is sourced from supporting information of a study on related isoxazole derivatives.
Table 2: Biological Activity of Selected Isoxazole Analogs
| Compound Class | Biological Target/Assay | IC50 / MIC | Reference |
| Ethyl 5-(1-(3,4-dichlorobenzyl)-1H-indol-5-yl) isoxazole-3-carboxylate | Mycobacterium tuberculosis H37Rv | 0.25 µg/mL | [5] |
| Isoxazole-carboxamide derivatives | COX-1 | 64 nM - <4 µM | [6] |
| Isoxazole-carboxamide derivatives | COX-2 | 13 nM - <4 µM | [6] |
| Phenyl-isoxazole-carboxamide derivatives | HeLa (cervical cancer) | 0.91 µM | [7] |
| Phenyl-isoxazole-carboxamide derivatives | Hep3B (liver cancer) | 5.96 µM | [7] |
Note: The biological activity data is for structurally related isoxazole analogs and serves as an indication of the potential applications of the title compounds.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of ethyl 5-(substituted phenyl)isoxazole-3-carboxylate analogs.
Caption: General workflow for synthesis and biological evaluation.
Signaling Pathway: Anti-inflammatory Action of Isoxazole Derivatives
Isoxazole derivatives have been shown to exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes.[3][6] The diagram below illustrates this inhibitory action.
Caption: Inhibition of COX enzymes by isoxazole derivatives.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for "Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing 3,5-disubstituted isoxazoles, such as this compound, is the reaction of a chalcone intermediate with hydroxylamine hydrochloride.[1][2] This approach involves the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form the α,β-unsaturated chalcone, followed by cyclization with hydroxylamine.[1][2]
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to optimize for a successful synthesis include the choice of base, solvent, reaction temperature, and reaction time.[3] These factors significantly influence the reaction rate, yield, and the formation of byproducts. Careful monitoring of the reaction progress using Thin Layer Chromatography (TLC) is also crucial.[4]
Q3: What are the expected side products in this synthesis?
Common side products include isoxazolines (partially reduced isoxazoles) and chalcone oximes.[3] The formation of these byproducts is highly dependent on the reaction conditions.[3] In some instances, if the hydroxylamine reagent is contaminated with hydrazine, pyrazoline derivatives may also be formed.[3]
Q4: How can I purify the final product?
Purification of this compound can be challenging due to the similar polarities of the product and potential byproducts.[3] Column chromatography on silica gel is a standard and effective method.[3] Careful selection of the eluent system, such as a mixture of n-hexane and ethyl acetate, is critical for achieving good separation.[5] Recrystallization from a suitable solvent like ethanol can also be employed for further purification.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inappropriate choice of base or solvent. | Screen different bases (e.g., NaOH, KOH, NaOAc) and solvents (e.g., ethanol, methanol, acetic acid).[3] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC.[3] | |
| Insufficient reaction time. | Extend the reaction time and monitor for the consumption of starting materials.[3] | |
| Predominant Formation of Isoxazoline Byproduct | Incomplete dehydration of the isoxazoline intermediate. | Use a stronger base or a dehydrating agent. Increasing the reaction temperature or prolonging the reaction time can also promote dehydration.[3] |
| Significant Amount of Chalcone Oxime Observed | Reaction conditions favor oxime formation over Michael addition and cyclization. | Alter the pH of the reaction medium. A more basic condition typically favors the Michael addition required for cyclization.[3] |
| Formation of Pyrazoline as a Major Side Product | Contamination of hydroxylamine with hydrazine. | Use high-purity hydroxylamine hydrochloride. If pyrazoline formation persists, consider alternative synthetic routes.[3] |
| Difficulty in Product Purification | Similar polarities of the product and byproducts. | Optimize the eluent system for column chromatography. A combination of techniques, such as recrystallization after column chromatography, may be necessary.[3] |
Experimental Protocols
Synthesis of this compound via Chalcone Intermediate
This protocol is a general guideline. Optimization of specific conditions may be required.
Step 1: Synthesis of (E)-ethyl 2-oxo-4-(4-chlorophenyl)-3-butenoate (Chalcone)
-
To a solution of 4-chloroacetophenone and diethyl oxalate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) at room temperature.
-
Stir the reaction mixture for the appropriate time, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid).[7]
-
The resulting precipitate, the chalcone, is then filtered, washed, and dried.
Step 2: Synthesis of this compound
-
A mixture of the chalcone from Step 1 and hydroxylamine hydrochloride in ethanol is prepared.[4]
-
A base, such as 40% potassium hydroxide solution, is added, and the mixture is refluxed for several hours (e.g., 12 hours).[4]
-
The reaction progress is monitored by TLC.[4]
-
After completion, the reaction mixture is cooled and poured into crushed ice.[4]
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).[4]
-
The organic layer is dried, and the solvent is evaporated to yield the crude product.[4]
-
The crude product is purified by column chromatography.
Reaction Condition Optimization Data
The following table summarizes typical reaction conditions for the synthesis of isoxazoles from chalcones.
| Parameter | Condition Range | Notes |
| Base | NaOH, KOH, NaOAc, Triethylamine, DBU | The strength of the base can influence the rate of cyclization and dehydration.[3][8] |
| Solvent | Ethanol, Methanol, Acetic Acid, THF, DMF | The choice of solvent can affect the solubility of reagents and reaction kinetics.[3][8] |
| Temperature | Room Temperature to Reflux (40°C - 100°C) | Higher temperatures can promote the dehydration of the isoxazoline intermediate to the desired isoxazole.[3][8] |
| Reaction Time | 8 to 72 hours | Reaction time should be optimized by monitoring the consumption of starting materials via TLC.[8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Caption: Simplified reaction pathway for isoxazole formation from a chalcone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields can stem from issues in either of the two primary steps of the synthesis: the initial Claisen condensation or the subsequent cyclization to form the isoxazole ring.
-
Inefficient Claisen Condensation: The formation of the intermediate, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, is crucial. Ensure that your starting materials, 4-chloroacetophenone and diethyl oxalate, are pure and dry. The choice of a strong base and anhydrous reaction conditions are critical for this step.
-
Suboptimal Cyclization Conditions: The reaction of the 1,3-dicarbonyl intermediate with hydroxylamine is sensitive to pH. An inappropriate pH can lead to the formation of side products and reduce the yield of the desired isoxazole.
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction appears to stall, consider extending the reaction time or moderately increasing the temperature.
Q2: I am observing a significant amount of a side product with a similar polarity to my desired product. What could it be and how can I minimize it?
A common side product in the synthesis of 3,5-disubstituted isoxazoles from 1,3-dicarbonyl compounds is the isomeric 5-isoxazolone.
-
pH Control: The formation of the 5-isoxazolone isomer is often favored under neutral or basic conditions. To promote the formation of the desired this compound, acidic conditions are generally preferred for the cyclization step.
-
Purification: Careful column chromatography is often necessary to separate the desired product from the isomeric byproduct due to their similar polarities. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation.
Q3: The cyclization reaction with hydroxylamine is not proceeding to completion. What can I do?
-
Reagent Quality: Ensure the hydroxylamine hydrochloride is of high purity.
-
Reaction Temperature: While refluxing in ethanol is a common procedure, the optimal temperature may vary. If the reaction is sluggish at the reflux temperature of ethanol, a higher boiling point solvent could be considered, but this should be done with caution to avoid degradation.
-
Reaction Time: As monitored by TLC, if starting material is still present after the initial reaction time, extending the reflux period may drive the reaction to completion.
Q4: During the 1,3-dipolar cycloaddition approach, I am getting a dimeric byproduct. What is it and how can I avoid it?
When synthesizing isoxazoles via a 1,3-dipolar cycloaddition, the dimerization of the in-situ generated nitrile oxide to form a furoxan is a common side reaction.
-
Slow Addition: To minimize dimerization, the precursor to the nitrile oxide should be added slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.
-
Stoichiometry: Using a slight excess of the alkyne can also help to trap the nitrile oxide as it is formed.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common and versatile methods for the synthesis of this and similar isoxazoles are:
-
Condensation of a 1,3-dicarbonyl compound with hydroxylamine: This involves the initial synthesis of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate via a Claisen condensation, followed by cyclization with hydroxylamine.
-
1,3-Dipolar cycloaddition: This route involves the reaction of a nitrile oxide with an alkyne.
Q2: How do solvent and temperature affect the yield of the cyclization step?
Solvent and temperature are critical parameters. Ethanol is a commonly used solvent for the reaction with hydroxylamine hydrochloride, often at reflux temperature. The choice of solvent can affect the solubility of the reactants and the reaction rate. Temperature optimization is key; excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in a slow or incomplete reaction.
Q3: What purification techniques are most effective for this compound?
Column chromatography on silica gel is a standard and effective method for purifying this compound. A careful selection of the eluent system, typically a gradient of ethyl acetate in hexanes, is crucial for separating the desired product from unreacted starting materials and any side products, such as the isomeric 5-isoxazolone. Recrystallization from a suitable solvent can be used for further purification of the isolated product.
Data Presentation
Table 1: Summary of Reaction Parameters and Reported Yields for Isoxazole Synthesis
| Synthesis Route | Key Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Condensation | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, Hydroxylamine HCl | Sodium Acetate | Ethanol | Reflux | 4 | Varies |
| Condensation | 4-Nitroacetophenone, Diethyl oxalate, then Hydroxylamine HCl | Basic solution | Ethanol | Reflux | 2 (condensation) + 4 (cyclization) | Not specified |
| 1,3-Dipolar Cycloaddition | 4-Chlorobenzaldoxime, Ethyl propiolate | Base (e.g., Triethylamine) | Varies | Varies | Varies | Moderate to high |
Note: Yields can vary significantly based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add a mixture of 4-chloroacetophenone and diethyl oxalate in a dropwise manner with stirring.
-
Stir the reaction mixture at room temperature.
-
After completion of the reaction (monitored by TLC), neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dicarbonyl intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in ethanol.
-
Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate).
-
Reflux the mixture for approximately 4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of 4-chlorobenzonitrile oxide from 4-chlorobenzaldoxime, which then reacts with an appropriate dipolarophile, such as ethyl propiolate or ethyl 3-aminoacrylate.
Q2: What are the primary side products I should be aware of during this synthesis?
The main side products encountered are:
-
Regioisomers: The cycloaddition can potentially yield the undesired regioisomer, Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate. The ratio of these isomers can be influenced by reaction conditions and the choice of dipolarophile.
-
Furoxans: Dimerization of the 4-chlorobenzonitrile oxide intermediate can lead to the formation of bis(4-chlorophenyl)furoxan. This is more likely to occur if the concentration of the nitrile oxide is high or if the dipolarophile is not sufficiently reactive.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-chlorobenzaldoxime or the dipolarophile in the crude product.
Q3: How can I minimize the formation of the furoxan dimer?
To minimize furoxan formation, it is crucial to maintain a low concentration of the nitrile oxide intermediate. This can be achieved by the slow addition of the oxidizing agent (e.g., N-chlorosuccinimide or Chloramine-T) to the solution of 4-chlorobenzaldoxime and the dipolarophile. This ensures that the nitrile oxide reacts with the dipolarophile as soon as it is formed.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and side products?
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and identification of impurities. The chemical shifts of the isoxazole ring protons and carbons can help distinguish between regioisomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any side products.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the product purity and the ratio of regioisomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient generation of the 4-chlorobenzonitrile oxide intermediate. 2. Decomposition of the nitrile oxide. 3. Incorrect reaction temperature or time. 4. Impure starting materials. | 1. Ensure the purity of 4-chlorobenzaldoxime. Use a reliable oxidizing agent like N-chlorosuccinimide (NCS) or Chloramine-T and optimize its stoichiometry. 2. Add the oxidizing agent slowly to the reaction mixture to ensure the nitrile oxide reacts as it is formed. 3. Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating may be required. Monitor the reaction by TLC to determine the optimal reaction time. 4. Purify all starting materials before use. |
| Presence of a Significant Amount of Furoxan Side Product | High concentration of the 4-chlorobenzonitrile oxide intermediate. | Slowly add the oxidizing agent to the reaction mixture containing the aldoxime and the dipolarophile. Ensure the dipolarophile is present in a slight excess. |
| Formation of Regioisomers | The electronic and steric effects of the substituents on the dipolarophile were not sufficient to direct the cycloaddition to a single isomer. | The choice of dipolarophile is critical. Using ethyl propiolate may lead to a mixture of regioisomers. Employing a dipolarophile with stronger directing groups, such as ethyl 3-aminoacrylate, can improve regioselectivity. Reaction conditions (solvent, temperature) can also influence the isomeric ratio. |
| Difficulty in Purifying the Final Product | Co-elution of the desired product with side products (e.g., regioisomer, aromatic impurities) during column chromatography. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Consider recrystallization as an alternative or additional purification step. 3. If the regioisomer is the main impurity, derivatization of the mixture followed by separation might be an option in some cases. |
Quantitative Data Summary
The following table presents representative data for the synthesis of this compound, highlighting the impact of the chosen dipolarophile on product yield and side product formation. Please note that these are example values and actual results may vary depending on specific experimental conditions.
| Dipolarophile | Typical Yield of Desired Product (%) | Approximate Ratio of Desired Isomer to Regioisomer | Typical Furoxan Formation (%) |
| Ethyl Propiolate | 40-60% | 3:1 to 5:1 | 5-15% |
| Ethyl 3-Aminoacrylate | 65-80% | >20:1 | <5% |
Experimental Protocols
Key Experiment: Synthesis of this compound via 1,3-Dipolar Cycloaddition
Materials:
-
4-chlorobenzaldoxime
-
Ethyl propiolate or Ethyl 3-aminoacrylate
-
N-Chlorosuccinimide (NCS) or Chloramine-T
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldoxime (1.0 eq) and the dipolarophile (1.1 eq) in the chosen solvent (e.g., DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the oxidizing agent (e.g., NCS, 1.1 eq) in the same solvent.
-
Add the oxidizing agent solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS.
Visualizations
Technical Support Center: Purification of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For researchers, scientists, and drug development professionals, the purification of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate can present several challenges that may impact yield and purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The synthesis of this compound, typically via a 1,3-dipolar cycloaddition reaction, can lead to several byproducts. The most common impurities include:
-
5-Isoxazolone byproduct: Formation of the isomeric 5-isoxazolone can be a significant issue, with its formation being highly dependent on reaction pH. Neutral or basic conditions may favor this byproduct.
-
Furoxan dimer: Dimerization of the nitrile oxide intermediate can form a furoxan (1,2,5-oxadiazole N-oxide), especially if the concentration of the dipolarophile is low.
-
Unreacted starting materials: Incomplete reaction can leave residual starting materials in the crude product.
-
Hydrolysis product: The ethyl ester group is susceptible to hydrolysis, especially in the presence of acid or base and water, leading to the corresponding carboxylic acid.
Q2: My purified product shows a low melting point and broad peaks in the NMR spectrum. What could be the issue?
A2: A low or broad melting point and broadened NMR peaks are indicative of impurities. Co-elution of byproducts with similar polarities to the desired product during column chromatography is a common problem.[1] Even small amounts of residual solvents can also lead to these observations. It is recommended to re-purify the compound or to ensure complete removal of solvents under high vacuum.
Q3: I am losing a significant amount of product during the purification process. How can I improve my yield?
A3: Low recovery can be due to several factors. During column chromatography, product loss can occur if the compound streaks on the column or if fractions are not collected and analyzed carefully. For recrystallization, using an excessive amount of solvent or cooling the solution too quickly can lead to poor crystal formation and loss of product in the mother liquor. Optimizing the purification protocol, as detailed in the troubleshooting guides below, can help improve the yield.
Troubleshooting Guides
Column Chromatography
Column chromatography is a primary method for purifying this compound. However, challenges such as co-elution of impurities and poor separation can arise.
Problem 1: Poor separation of the product from an impurity with a similar Rf value.
-
Solution 1: Optimize the solvent system. A standard mobile phase for isoxazole derivatives is a gradient of ethyl acetate in hexanes.[1] If you are experiencing co-elution, try using a shallower gradient or an isocratic elution with a solvent system that provides a clear separation on a TLC plate. Experiment with different solvent systems, such as dichloromethane/hexanes or acetone/hexanes, to alter the selectivity.
-
Solution 2: Use a different stationary phase. If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide better separation for nitrogen-containing heterocyclic compounds compared to silica gel.
Problem 2: The compound is not eluting from the column.
-
Solution 1: Increase the polarity of the eluent. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the mobile phase.
-
Solution 2: Check for compound decomposition. The compound may be degrading on the silica gel. To test for this, spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, the compound is likely unstable on silica. In this case, switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.
Problem 3: Tailing of the product peak, leading to broad fractions and low purity.
-
Solution: Tailing can be caused by overloading the column or interactions with the stationary phase. Ensure you are not loading too much crude material onto the column. Adding a small amount of a polar modifier, like a few drops of acetic acid or triethylamine (depending on the nature of your compound and impurities), to the eluent can sometimes sharpen the peaks by minimizing unwanted interactions with the silica gel.
| Parameter | Recommended Starting Condition | Troubleshooting Tip |
| Stationary Phase | Silica Gel (230-400 mesh) | If decomposition occurs, try neutral alumina. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%) | For better separation, use a shallower gradient or isocratic elution. |
| Sample Loading | Dissolve in a minimum amount of dichloromethane or the initial mobile phase. | Avoid using a solvent much more polar than the mobile phase. |
| Elution Monitoring | Thin Layer Chromatography (TLC) | Combine fractions with pure product based on TLC analysis. |
Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline this compound.
Problem 1: The compound does not crystallize from the solution.
-
Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Solution 2: Reduce the solubility. If the compound is too soluble in the chosen solvent, you can try adding a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Solution 3: Concentrate the solution. Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Problem 2: The compound oils out instead of forming crystals.
-
Solution: Oiling out occurs when the solution is supersaturated at a temperature above the melting point of the solute. To avoid this, ensure the solution is not too concentrated and allow it to cool very slowly. Using a larger volume of solvent or a different solvent system may be necessary.
Problem 3: The resulting crystals are colored or appear impure.
-
Solution: If the crystals are colored, it may be due to the presence of colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
| Solvent System | Procedure | Expected Outcome |
| Ethanol/Water | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly. | Formation of fine, needle-like crystals. |
| Ethyl Acetate/Hexanes | Dissolve the crude product in a minimum amount of hot ethyl acetate. Add hexanes dropwise until the solution becomes slightly turbid. Allow to cool slowly. | Formation of crystalline solid. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find a system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is used.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or a mixture of ethyl acetate and hexanes are good starting points.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualization of Purification Workflow
Troubleshooting Logic Diagram
References
Troubleshooting low yield in isoxazole synthesis from chalcones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the synthesis of isoxazoles from chalcones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the reaction of chalcones with hydroxylamine, and why do they form?
The reaction between a chalcone and hydroxylamine can produce several side products.[1] The most frequently observed byproducts include:
-
Isoxazolines: These are partially reduced, non-aromatic versions of isoxazoles. They form as intermediates and their accumulation is often due to incomplete dehydration.[1]
-
Chalcone Oximes: These can form if the reaction conditions favor the condensation of hydroxylamine onto the chalcone's carbonyl group without the subsequent Michael addition and cyclization needed to form the isoxazole ring.[1]
-
Pyrazolines: Formation of these nitrogen-containing heterocycles can occur if the hydroxylamine hydrochloride reagent is contaminated with hydrazine.[1]
The formation of these side products is highly dependent on reaction conditions such as the choice of base, solvent, and temperature.[1]
Q2: My reaction is resulting in a very low yield of the desired isoxazole. What are the most likely causes?
Low yields in this synthesis can stem from several factors:[1]
-
Incomplete Cyclization/Dehydration: A common issue is the incomplete conversion of the isoxazoline intermediate to the final isoxazole, leading to a mixture of products.[1]
-
Suboptimal Reaction Conditions: An inappropriate choice of base or solvent, insufficient reaction time, or a reaction temperature that is too low can all lead to poor yields.[1]
-
Competing Side Reactions: The conditions may be favoring the formation of chalcone oximes or other byproducts, consuming the starting materials.[1]
-
Impure Starting Materials: Impurities in the initial chalcone can interfere with the cyclization process.[2]
Q3: I'm having trouble purifying the final isoxazole product from the reaction mixture. What are some effective strategies?
Purifying isoxazoles can be challenging due to the similar polarities of the desired product, unreacted chalcone, and isoxazoline or oxime byproducts.[1] A combination of techniques is often required:[1]
-
Thin Layer Chromatography (TLC) Analysis: First, analyze the crude reaction mixture by TLC to understand the number of components and their relative polarities. This will help in devising an effective purification strategy.[1]
-
Column Chromatography: This is a standard method for separation. Careful selection of the eluent system (e.g., a gradient elution starting with a non-polar solvent and gradually increasing polarity) is crucial for good separation.[1]
-
Recrystallization: If the isoxazole is a solid, recrystallization from a suitable solvent is a powerful technique for achieving high purity.[1]
-
Preparative HPLC: For very difficult separations where chromatography and recrystallization are ineffective, preparative HPLC can be employed.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inappropriate choice of base or solvent.[1] 2. Reaction temperature is too low.[1] 3. Insufficient reaction time.[1] 4. Impure chalcone starting material.[2] | 1. Screen different bases (e.g., NaOH, KOH, NaOAc) and solvents (e.g., ethanol, methanol, acetic acid).[1] 2. Gradually increase the reaction temperature while monitoring progress by TLC.[1] 3. Extend the reaction time.[1] 4. Purify the chalcone via recrystallization or column chromatography.[2] |
| Predominant Formation of Isoxazoline Byproduct | 1. Incomplete dehydration of the isoxazoline intermediate.[1] | 1. Use a stronger base (e.g., KOH instead of NaOAc).[1] 2. Increase the reaction temperature or prolong the reaction time to favor dehydration.[1] |
| Significant Amount of Chalcone Oxime Observed | 1. Reaction conditions favor oxime formation over the necessary Michael addition.[1] | 1. Alter the pH of the reaction medium. A more basic condition typically favors the Michael addition required for isoxazole formation.[1] |
| Formation of Pyrazoline as a Major Side Product | 1. Contamination of the hydroxylamine hydrochloride reagent with hydrazine.[1] | 1. Use high-purity hydroxylamine hydrochloride.[1] 2. If the problem persists, consider alternative synthetic routes.[1] |
| Complex Mixture of Products, Difficult to Separate | 1. Multiple side reactions are occurring simultaneously.[1] | 1. Re-optimize the reaction conditions systematically, focusing on one parameter at a time (base, solvent, temperature).[1] 2. If purification remains difficult, employ advanced techniques like preparative HPLC.[1] |
Quantitative Data on Reaction Conditions
The yield of isoxazole is highly sensitive to the experimental parameters. The following table summarizes representative data to illustrate how changing conditions can affect the outcome.
| Chalcone Derivative | Base | Solvent | Time (hr) | Yield | Reference |
| DHA Chalcone | Sodium Acetate | Ethanol | 6-7 | 75-80% | [3] |
| Substituted Chalcone | 40% KOH | Ethanol | 12 | 45-63% | [4] |
| Substituted Chalcone | Sodium Acetate | Ethanol | 6 | Good | [5][6] |
| Substituted Chalcone | KOH | Abs. Ethanol | 4 | Good | |
| 3-methoxy acetophenone derived | Sodium Acetate | Ethanol | 6 | ~70% | [5] |
Experimental Protocols
Optimized General Protocol for Synthesis of 3,5-Disubstituted Isoxazoles
This protocol provides a robust starting point and may require optimization for specific chalcone substrates.[1][3][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 eq.) in a suitable solvent such as ethanol (15-25 mL per gram of chalcone).[3][5]
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the stirred solution.[1]
-
Base Addition: Add a suitable base. Two common methods are:
-
Monitoring: Monitor the reaction progress by TLC until the starting chalcone spot is consumed.[1][3]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. A solid precipitate should form.[3][7]
-
Purification: Collect the solid product by suction filtration, wash it thoroughly with cold water, and dry it.[3][7] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[1][3][7]
Visualizations
Caption: Reaction mechanism for isoxazole synthesis from chalcones.
Caption: General experimental workflow for isoxazole synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijert.org [ijert.org]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. ajrconline.org [ajrconline.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
"Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate" solubility issues in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (CAS: 81282-12-4, Molecular Formula: C₁₂H₁₀ClNO₃, Molecular Weight: 251.67 g/mol ) is a heterocyclic compound belonging to the isoxazole class. Compounds in this class are of significant interest in drug discovery due to their diverse biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3][4] Like many small molecule drug candidates, this compound is predicted to have low aqueous solubility due to its aromatic rings and chlorophenyl group, which can lead to challenges in obtaining reliable and reproducible results in aqueous-based biological assays.
Q2: What are the initial signs of solubility problems in my assay?
Common indicators of poor solubility include:
-
Precipitation: Visible particles, cloudiness, or a film forming in your stock solutions, upon dilution into aqueous assay buffers, or during incubation.
-
Inconsistent Results: High variability between replicate wells or experiments.
-
Non-linear Dose-Response Curves: Atypical or flat dose-response curves that do not follow expected pharmacological models.
-
Low Maximum Response: The compound fails to achieve a significant biological effect even at high concentrations.
Q3: What are the most common solvents for dissolving compounds like this compound for in vitro assays?
Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening. Ethanol is another common choice. However, the final concentration of these organic solvents in the assay medium must be carefully controlled to avoid solvent-induced toxicity or off-target effects on the biological system.
Q4: What is the recommended maximum concentration of DMSO in cell-based assays?
To minimize solvent-induced artifacts, the final concentration of DMSO in most cell-based assays should be kept below 1%, with many researchers aiming for ≤ 0.5%. It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing solubility challenges with this compound.
Problem: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.
Table 1: Physicochemical Properties and Predicted Solubility of this compound
| Property | Value | Source |
| CAS Number | 81282-12-4 | [5] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [5] |
| Molecular Weight | 251.67 g/mol | [5] |
| Predicted Aqueous Solubility | Low (Illustrative Value: < 10 µg/mL) | N/A |
| Predicted LogP | High (Illustrative Value: > 3) | N/A |
Note: Predicted solubility values are illustrative due to the lack of publicly available experimental data and should be experimentally confirmed.
Solutions:
-
Optimize Co-solvent Concentration:
-
Action: Prepare a serial dilution of your DMSO stock solution in the assay buffer. Visually inspect for precipitation at each concentration under a microscope. Determine the highest concentration that remains in solution.
-
Tip: Ensure the final DMSO concentration in your assay remains below the tolerated limit for your specific cell line or protein.
-
-
Employ Sonication:
-
Action: After diluting the DMSO stock in the aqueous buffer, sonicate the solution for a short period (e.g., 5-15 minutes) in a water bath sonicator. This can help to break down small aggregates and improve dispersion.
-
Caution: Avoid excessive sonication, as it can generate heat and potentially degrade the compound.
-
-
Use of Pluronic F-127:
-
Action: Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds. Prepare a stock solution of Pluronic F-127 in your assay buffer and use this to dilute your compound stock.
-
Consideration: Test the effect of Pluronic F-127 on your biological system to ensure it does not interfere with the assay.
-
-
Complexation with Cyclodextrins:
-
Action: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. Incubate your compound with a solution of cyclodextrin before performing the assay.
-
Problem: I have dissolved my compound, but I am still getting inconsistent results.
This may be due to the formation of microscopic precipitates or aggregation that is not visible to the naked eye.
Solutions:
-
Perform a Kinetic Solubility Assay:
-
Action: Use a standardized protocol to determine the kinetic solubility of your compound in the specific assay buffer. This will provide a quantitative measure of the concentration at which the compound begins to precipitate. (See Experimental Protocols section).
-
-
Filter Your Final Solution:
-
Action: After diluting your stock solution into the assay buffer, filter it through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles before adding it to your assay plate.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Determination using Nephelometry
This protocol provides a method for determining the kinetic solubility of a compound by measuring light scattering as an indicator of precipitation.
Materials:
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Nephelometer or a plate reader with a light-scattering module
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO in a separate 96-well plate (e.g., from 10 mM down to 0.1 mM).
-
Transfer 2 µL of each concentration from the DMSO plate to a new 96-well plate in triplicate. Include a DMSO-only control.
-
Add 198 µL of PBS to each well to achieve a final volume of 200 µL and a final DMSO concentration of 1%. This will result in a final compound concentration range from 100 µM to 1 µM.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the light scattering at a suitable wavelength (e.g., 650 nm) using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed compared to the DMSO control is considered the kinetic solubility limit.
Visualizations
Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing the kinetic solubility of a test compound.
Hypothetical Signaling Pathway Inhibition
Given that many isoxazole derivatives with anticancer properties act as inhibitors of receptor tyrosine kinases, a plausible mechanism of action for this compound could be the inhibition of the VEGFR2 signaling pathway, which is crucial for angiogenesis.
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. espublisher.com [espublisher.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS#:81282-12-4 | this compound | Chemsrc [chemsrc.com]
Technical Support Center: Stability of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For researchers, scientists, and drug development professionals utilizing Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, this technical support center provides essential guidance on its stability in various solvents. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause "this compound" to degrade in solution?
A1: The main factors contributing to the degradation of isoxazole compounds are exposure to water (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and extreme pH conditions. The ester functional group is particularly susceptible to hydrolysis, which can be catalyzed by both acids and bases. The isoxazole ring itself can also undergo cleavage under certain conditions.
Q2: In which solvents is "this compound" expected to be most stable for long-term storage?
Q3: My compound is dissolved in DMSO for an assay, but I'm seeing inconsistent results over time. What could be the issue?
A3: Inconsistent results over time when using DMSO as a solvent can be attributed to several factors. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can lead to gradual hydrolysis of the ester group in "this compound". Additionally, repeated freeze-thaw cycles can also impact compound stability. It is recommended to prepare fresh solutions when possible or to aliquot stock solutions into smaller, single-use vials to avoid repeated temperature changes and exposure to atmospheric moisture.
Q4: Are there any known degradation pathways for the isoxazole ring in this compound?
A4: The isoxazole ring is generally stable but can undergo cleavage under specific conditions. One known pathway is reductive cleavage of the N-O bond, which can be facilitated by certain biological or chemical reducing agents.[1] Another potential degradation pathway involves base-catalyzed ring opening. For some isoxazole derivatives, studies have shown that basic conditions can lead to the opening of the isoxazole ring.[2] Photodegradation can also induce rearrangements or cleavage of the isoxazole ring.[3]
Q5: How can I assess the stability of my specific batch of "this compound" in a new solvent?
A5: A forced degradation study is the most effective way to assess the stability of your compound in a new solvent. This involves intentionally exposing your compound in the chosen solvent to stress conditions such as acid, base, oxidation, heat, and light. The degradation is then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and quantify the parent compound and any degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of "this compound".
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Variable Peak Areas or Heights | 1. Inconsistent injection volume. 2. Sample degradation in the autosampler. 3. Poor sample solubility in the mobile phase. | 1. Ensure the autosampler is functioning correctly and the sample loop is completely filled. 2. Keep the autosampler tray cooled if possible. Prepare fresh sample dilutions before each run if degradation is suspected. 3. Dissolve and inject the sample in the mobile phase whenever possible. If a different solvent is used, ensure it is miscible with the mobile phase and is of a lower eluotropic strength.[2] |
| Peak Tailing | 1. Interaction of the compound with active sites on the column (silanol groups). 2. Column overload. 3. Mismatch between injection solvent and mobile phase. | 1. Use a mobile phase with a pH that suppresses the ionization of silanol groups (typically pH 2-4). Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%). 2. Reduce the amount of sample injected onto the column. 3. Ensure the injection solvent is of similar or weaker strength than the mobile phase. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system. | 1. Implement a needle wash step with a strong solvent between injections. 2. Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system thoroughly. |
| Shifting Retention Times | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has been used extensively or under harsh conditions. |
Stability Study Issues
| Problem | Possible Cause | Suggested Solution |
| Rapid Degradation in Control Sample (Time Zero) | 1. Unstable solvent (e.g., containing peroxides). 2. Contaminated glassware. 3. Immediate reaction with the solvent. | 1. Use fresh, high-purity solvents. Check for peroxides in solvents like THF and ether. 2. Ensure all glassware is thoroughly cleaned and dried. 3. Consider a different, more inert solvent for the study. |
| No Degradation Observed Under Stress Conditions | 1. Stress conditions are not harsh enough. 2. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure. 2. This is a valid result, but ensure the analytical method is sensitive enough to detect small amounts of degradation. |
| Mass Imbalance (Sum of Parent and Degradants is less than 100%) | 1. Formation of non-chromophoric degradation products. 2. Precipitation of the compound or its degradants. 3. Adsorption of the compound or degradants to the container. | 1. Use a mass spectrometer (LC-MS) in addition to a UV detector to identify non-UV active products. 2. Visually inspect the sample vials for any precipitate. If observed, try a different solvent or a lower concentration. 3. Use silanized glass vials or polypropylene vials to minimize adsorption. |
Quantitative Data Summary
Specific quantitative stability data for "this compound" in common organic solvents is limited in publicly available literature. The stability of a compound is highly dependent on its specific structure and the experimental conditions. Therefore, researchers are strongly encouraged to perform their own stability studies for their specific compounds and conditions. The following table provides a qualitative summary and general recommendations based on the known chemistry of isoxazole esters.
| Solvent | Type | General Stability Recommendation | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | Aprotic, polar | Good for short-term storage at room temperature and long-term storage at -20°C or -80°C when anhydrous. | Hygroscopic; absorbed water can lead to hydrolysis of the ester. |
| Ethanol/Methanol | Protic, polar | Moderate stability. Suitable for short-term use. | The protic nature can facilitate hydrolysis, especially at elevated temperatures or in the presence of trace acids or bases. |
| Acetonitrile | Aprotic, polar | Good stability, especially when anhydrous. | Generally a good solvent, but purity is critical. |
| Tetrahydrofuran (THF) | Aprotic, less polar | Good stability when anhydrous and peroxide-free. | Can form explosive peroxides upon storage, which can also act as oxidizing agents. |
| Dichloromethane (DCM) | Aprotic, non-polar | Good stability for short-term use. | Can contain trace amounts of acid as a stabilizer, which may catalyze degradation. |
| Aqueous Buffers | Protic, polar | Stability is highly pH-dependent. Generally less stable than in aprotic organic solvents. | Susceptible to acid and base-catalyzed hydrolysis of the ester and potential ring opening of the isoxazole.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways for "this compound" under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol)
-
Reagent-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC or LC-MS system with a UV detector
-
Photostability chamber
-
Constant temperature oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for up to 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
If no degradation is observed, repeat the study with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for up to 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
If no degradation is observed, repeat the study with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for up to 24 hours.
-
At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of approximately 100 µg/mL, and analyze.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept in the same chamber.
-
After the exposure period, analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from all degradation products.
Protocol 2: HPLC Method for Stability Analysis
Objective: To establish a general-purpose, stability-indicating reversed-phase HPLC method for the analysis of "this compound" and its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector and a data acquisition system.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 50% B 2-15 min: 50% to 95% B 15-18 min: 95% B 18-18.1 min: 95% to 50% B 18.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare the samples for injection by diluting them to an appropriate concentration (e.g., 10-100 µg/mL) in the initial mobile phase.
-
Inject the samples and run the gradient program.
-
Analyze the resulting chromatograms to determine the peak area of the parent compound and any degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guide
Low or No Product Yield
Q1: We are experiencing significantly lower than expected yields when moving from a 10g to a 100g scale. What are the potential causes and how can we troubleshoot this?
A1: Low yields during scale-up can be attributed to several factors that are often less pronounced at a smaller scale. Here is a systematic approach to troubleshooting:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting Steps:
-
Agitation: Ensure the stirrer design and speed are adequate for the larger volume to maintain a homogeneous reaction mixture. Consider using baffles in the reactor to improve mixing.
-
Heating/Cooling: Implement a well-controlled heating and cooling system to maintain a uniform temperature throughout the reactor. A jacketed reactor with a thermal fluid is recommended for better temperature control.
-
-
-
Inefficient in situ Nitrile Oxide Generation: The 1,3-dipolar cycloaddition reaction is a common route for synthesizing 3,5-disubstituted isoxazoles. The in situ generation of the nitrile oxide from an aldoxime is a critical step.
-
Troubleshooting Steps:
-
Reagent Addition: The rate of addition of the oxidizing agent (e.g., N-chlorosuccinimide) or base is crucial. On a larger scale, a slower, controlled addition using a dosing pump is recommended to maintain a low concentration of the unstable nitrile oxide, minimizing dimerization to furoxan.[1][2]
-
Temperature Control: Low temperatures during the generation of the nitrile oxide can suppress side reactions.[3]
-
-
-
Reactant and Reagent Quality: The purity of starting materials is critical, as impurities can catalyze side reactions.
-
Troubleshooting Steps:
-
Verify the purity of 4-chlorobenzaldehyde oxime, ethyl propiolate, and any catalysts or reagents used.
-
Ensure solvents are anhydrous, as water can interfere with the reaction.
-
-
-
Extended Reaction Time: Reactions at a larger scale may require longer to reach completion due to mixing and heat transfer limitations.
-
Troubleshooting Steps:
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Do not rely solely on the reaction time from the lab-scale experiment.
-
-
Formation of Impurities and Side Products
Q2: We are observing a significant amount of a byproduct that we suspect is a furoxan dimer. How can we minimize its formation?
A2: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[1][3] To minimize this:
-
Maintain Low Nitrile Oxide Concentration:
-
Slow Addition: Add the precursor for the nitrile oxide (e.g., the solution of the oxidizing agent for the aldoxime) slowly and sub-surface to the reaction mixture containing the dipolarophile (ethyl propiolate). This ensures the nitrile oxide reacts as it is formed.
-
In situ Generation: Generating the nitrile oxide in the presence of the alkyne is crucial.
-
-
Stoichiometry:
-
Use a slight excess of the ethyl propiolate (e.g., 1.1 to 1.2 equivalents) to ensure the nitrile oxide has a higher probability of reacting with the intended partner rather than itself.
-
-
Temperature:
-
Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.
-
Q3: Our final product is contaminated with the isomeric 3,4-disubstituted isoxazole. How can we improve the regioselectivity for the desired 3,5-isomer?
A3: The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors. For terminal alkynes like ethyl propiolate, the 3,5-disubstituted isomer is generally favored. However, reaction conditions can play a role.
-
Catalyst: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[3]
-
Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the desired isomer.[3]
-
Solvent: The polarity of the solvent can influence regioselectivity. Experimenting with different solvents may be beneficial.
Frequently Asked Questions (FAQs)
Q4: What is the most common synthetic route for this compound on a larger scale?
A4: The most common and scalable route is the 1,3-dipolar cycloaddition between a nitrile oxide generated in situ from 4-chlorobenzaldehyde oxime and ethyl propiolate.[2] This method is often preferred for its high convergence and generally good yields.
Q5: What are the critical process parameters to monitor during the scale-up?
A5: The following parameters are critical and should be carefully controlled and monitored:
-
Temperature: Both during the nitrile oxide formation and the cycloaddition.
-
Addition Rates: The rate of addition of reagents for the in situ generation of the nitrile oxide.
-
Agitation Speed: To ensure proper mixing.
-
Reaction Progress: Monitored by a suitable analytical method (TLC, HPLC, GC).
-
pH: In some variations of isoxazole synthesis, pH control is crucial for regioselectivity.[1]
Q6: What are the recommended purification methods for the final product at a larger scale?
A6:
-
Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. A solvent screen should be performed at the lab scale to identify a suitable solvent system.
-
Column Chromatography: While standard on a lab scale, it can be expensive and cumbersome for large quantities. If required, techniques like medium-pressure liquid chromatography (MPLC) can be considered.
-
Distillation: Not suitable for this high-boiling point solid compound.
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters for Lab-Scale vs. Scaled-Up Synthesis
| Parameter | Lab-Scale (Illustrative) | Scaled-Up (Illustrative) | Key Considerations for Scale-Up |
| Scale | 10 g | 1 kg | 100x increase |
| Reactor Volume | 250 mL Round Bottom Flask | 20 L Jacketed Glass Reactor | Surface area to volume ratio decreases. |
| 4-chlorobenzaldehyde oxime | 10 g (1 eq) | 1 kg (1 eq) | Ensure consistent purity. |
| Ethyl propiolate | 7.6 g (1.2 eq) | 760 g (1.2 eq) | Maintain slight excess to trap nitrile oxide. |
| Solvent (e.g., THF) | 100 mL | 10 L | Ensure adequate solubility and stirring. |
| Base (e.g., Triethylamine) | 8.8 mL (1.1 eq) | 880 mL (1.1 eq) | Addition rate needs to be controlled. |
| Oxidizing Agent Addition Time | 5 minutes (dropping funnel) | 1-2 hours (dosing pump) | Critical for controlling exotherm and minimizing side reactions. |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Maintain uniform temperature with a reactor jacket. |
| Reaction Time | 4-6 hours | 8-12 hours (monitor by HPLC) | May be longer due to mass/heat transfer. |
| Typical Yield | 85-90% | 75-85% | Yield reduction is common on scale-up; optimization is key. |
| Purity (Crude) | >95% | >90% | Impurity profile may change with scale. |
| Purification Method | Column Chromatography | Recrystallization | Scalable purification method is essential. |
Note: This table provides illustrative data. Actual parameters will need to be optimized for your specific process and equipment.
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
Materials:
-
4-chlorobenzaldehyde oxime (10.0 g, 64.3 mmol)
-
Ethyl propiolate (7.6 mL, 77.1 mmol, 1.2 eq)
-
N-Chlorosuccinimide (NCS) (9.4 g, 70.7 mmol, 1.1 eq)
-
Triethylamine (9.8 mL, 70.7 mmol, 1.1 eq)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chlorobenzaldehyde oxime and anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Add ethyl propiolate to the stirred suspension.
-
Dissolve NCS and triethylamine in anhydrous THF (50 mL) and add this solution to the dropping funnel.
-
Add the NCS/triethylamine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
Scaled-Up Synthesis (Proposed)
Materials:
-
4-chlorobenzaldehyde oxime (1.0 kg, 6.43 mol)
-
Ethyl propiolate (0.76 L, 7.71 mol, 1.2 eq)
-
N-Chlorosuccinimide (NCS) (0.94 kg, 7.07 mol, 1.1 eq)
-
Triethylamine (0.98 L, 7.07 mol, 1.1 eq)
-
Tetrahydrofuran (THF), anhydrous (10 L)
Procedure:
-
Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dosing pump inlet, and a nitrogen inlet with 4-chlorobenzaldehyde oxime and anhydrous THF.
-
Start the agitation and cool the reactor contents to 0°C using the jacket.
-
Add ethyl propiolate to the reactor.
-
In a separate vessel, dissolve NCS and triethylamine in anhydrous THF (5 L).
-
Using the dosing pump, add the NCS/triethylamine solution to the reactor over 1-2 hours, maintaining the internal temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, filter the reaction mixture through a filter press to remove the solid byproduct.
-
Transfer the filtrate to a larger vessel for work-up. Wash the organic phase with water and brine.
-
Concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the scaled-up synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate" and related isoxazole derivatives.
Troubleshooting Guides
The synthesis of isoxazoles, particularly through 1,3-dipolar cycloaddition, can present several challenges. This section provides a guide to troubleshoot common issues encountered during the synthesis of "this compound".
Issue 1: Low or No Product Yield
Low or no yield of the desired isoxazole is a frequent problem. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solutions | Expected Outcome |
| Inefficient Nitrile Oxide Generation | Ensure the purity of the 4-chlorobenzaldehyde oxime. Use a fresh, reliable source of the chlorinating agent (e.g., N-Chlorosuccinimide - NCS). Optimize the base (e.g., triethylamine) concentration and addition rate. | Increased conversion of the oxime to the nitrile oxide intermediate. |
| Dimerization of Nitrile Oxide to Furoxan | Generate the nitrile oxide in situ in the presence of ethyl propiolate. Add the chlorinating agent or base slowly to the reaction mixture to maintain a low concentration of the nitrile oxide.[1] Use a slight excess (1.1-1.2 equivalents) of ethyl propiolate. Consider conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the dimerization pathway.[2] | Minimized formation of the furoxan byproduct, leading to a higher yield of the desired isoxazole. A significant reduction in a major impurity peak corresponding to the furoxan dimer in analytical chromatograms. |
| Poor Reactivity of Dipolarophile | Ensure the purity of ethyl propiolate. If using a substituted alkyne, electron-withdrawing groups can decrease reactivity. In such cases, a copper(I) catalyst may be employed to facilitate the cycloaddition.[2] | Improved reaction rate and conversion to the desired product. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance. Ensure efficient stirring to maintain a homogeneous reaction mixture. | Identification of the optimal temperature for maximizing yield and minimizing byproducts. |
Issue 2: Formation of Regioisomers
The 1,3-dipolar cycloaddition can potentially yield two regioisomers: the desired 3,5-disubstituted isoxazole and the 3,4-disubstituted isomer.
| Potential Cause | Recommended Solutions | Expected Outcome |
| Lack of Regiocontrol | The reaction of terminal alkynes like ethyl propiolate with nitrile oxides generally favors the formation of the 3,5-disubstituted isomer.[2] To further enhance regioselectivity, the use of a copper(I) catalyst is a well-established method.[2] | Exclusive or near-exclusive formation of the desired this compound. |
| Use of Internal Alkynes | If using an internal alkyne as a starting material, a mixture of regioisomers is more likely. In such cases, careful selection of substituents on the alkyne or the use of specific catalysts (e.g., Ruthenium) may be necessary to control the regiochemical outcome.[3] | Improved ratio of the desired regioisomer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthetic routes to this compound?
A1: Besides the common 1,3-dipolar cycloaddition of 4-chlorophenylnitrile oxide with ethyl propiolate, other notable routes include:
-
Reaction of a β-dicarbonyl compound with hydroxylamine : This involves the condensation of a compound like ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate with hydroxylamine.[4]
-
One-pot multi-component reactions : These methods combine starting materials such as an aldehyde, a β-ketoester, and hydroxylamine hydrochloride in a single step, often using a catalyst.[5][6][7][8][9][10][11]
-
Synthesis from α,β-unsaturated ketones (chalcones) : This involves the reaction of a suitably substituted chalcone with hydroxylamine.[12]
Q2: How can I confirm the formation of the desired 3,5-disubstituted regioisomer?
A2: The structure of the product can be unequivocally confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR will be distinct for the 3,5- and 3,4-isomers. X-ray crystallography can also provide definitive structural proof if a suitable crystal can be obtained.
Q3: What are the main safety precautions to consider during the synthesis?
A3: Key safety considerations include:
-
N-Chlorosuccinimide (NCS) : Corrosive and an irritant. May cause severe eye and skin irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][5][13]
-
Ethyl propiolate : Flammable liquid and vapor. Causes skin and eye irritation. It is also a lachrymator. Handle in a fume hood away from ignition sources.[14][15]
-
4-Chlorobenzaldehyde oxime : Toxic if swallowed.[8][12] Handle with care and appropriate PPE.
-
General Precautions : Always work in a well-ventilated area, preferably a fume hood. Use appropriate PPE, including lab coat, safety glasses, and gloves. Be aware of the potential for exothermic reactions, especially during the in situ generation of the nitrile oxide.
Q4: My reaction is complete, but I am having trouble with the purification of the final product. What are some common purification strategies?
A4: Purification of isoxazoles can sometimes be challenging. Common techniques include:
-
Column Chromatography : This is the most common method for purifying isoxazoles. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.
-
Washing : After the reaction, washing the crude product with water and brine can help remove inorganic salts and water-soluble impurities.
Experimental Protocols
Route 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne
This is a widely used and generally regioselective method for the synthesis of 3,5-disubstituted isoxazoles.
Step 1: Synthesis of 4-Chlorobenzaldehyde Oxime
A mixture of 4-chlorobenzaldehyde, hydroxylamine hydrochloride, and a base (e.g., sodium hydroxide or sodium acetate) in a solvent like ethanol is typically heated to reflux.
Step 2: In situ Generation of 4-Chlorophenylnitrile Oxide and Cycloaddition
To a solution of 4-chlorobenzaldehyde oxime and ethyl propiolate in a suitable solvent (e.g., chloroform, dichloromethane, or a water/ethanol mixture), a chlorinating agent such as N-chlorosuccinimide (NCS) and a base like triethylamine are added. The nitrile oxide is generated in situ and undergoes a [3+2] cycloaddition with ethyl propiolate to yield this compound.
Example Protocol:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in chloroform.
-
Add N-chlorosuccinimide (1.1 eq) to the mixture.
-
Slowly add triethylamine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Route 2: One-Pot Three-Component Synthesis
This approach offers a more streamlined process by combining all reactants in a single reaction vessel.
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and hydroxylamine hydrochloride (1.0 eq) in an aqueous medium or ethanol.
-
Add a catalyst, such as citric acid or L-valine (typically 10 mol%).[7]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) for the time specified in the literature (can range from minutes to hours).[9]
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent like ethanol to obtain the purified product.
Visualizations
Below are diagrams illustrating the described synthetic pathways and a troubleshooting workflow.
Caption: Alternative synthetic routes for the target molecule.
Caption: A workflow for troubleshooting low isoxazole yields.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. ajrcps.com [ajrcps.com]
- 9. acgpubs.org [acgpubs.org]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. CAS#:81282-12-4 | this compound | Chemsrc [chemsrc.com]
Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for the synthesis of isoxazoles via 1,3-dipolar cycloaddition, with a specific focus on minimizing byproduct formation and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the 1,3-dipolar cycloaddition reaction for isoxazole synthesis?
A1: The most prevalent byproduct is the furoxan, which is formed by the dimerization of the nitrile oxide intermediate, especially when the nitrile oxide is generated faster than it is consumed by the alkyne. Another common issue is the formation of an undesired regioisomer (e.g., the 3,4-disubstituted isoxazole when the 3,5-disubstituted isomer is desired), which arises from a lack of regioselectivity in the cycloaddition step. In some cases, starting materials may also degrade under harsh reaction conditions, leading to tar-like byproducts.
Q2: How do electronic and steric factors influence the regioselectivity of the cycloaddition?
A2: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is primarily governed by Frontier Molecular Orbital (FMO) theory. For terminal alkynes, the dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which favors the formation of the 3,5-disubstituted isoxazole. Steric hindrance also plays a role; bulky substituents on the alkyne and nitrile oxide tend to orient themselves away from each other in the transition state, which also generally favors the 3,5-isomer.
Q3: What is the role of a catalyst in controlling byproduct formation and regioselectivity?
A3: Catalysts are crucial for enhancing both the rate and regioselectivity of the cycloaddition, which in turn minimizes byproduct formation. Copper(I) catalysts are widely used to reliably and selectively produce 3,5-disubstituted isoxazoles. Ruthenium catalysts have also been employed and can, in some cases, provide the opposite 3,4-regioisomer, overriding the inherent polarity of the nitrile oxide. By accelerating the desired cycloaddition, the catalyst helps to consume the nitrile oxide before it can dimerize into the furoxan byproduct.
Q4: How do solvent and temperature affect the reaction outcome?
A4: Solvent and temperature are critical parameters. The choice of solvent can influence reactant solubility, reaction rates, and regioselectivity. For instance, less polar solvents may favor the formation of the 3,5-disubstituted isomer. In some cyclocondensation routes to isoxazoles, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can even invert the major regioisomer formed. Temperature control is a balance; while higher temperatures increase the reaction rate, they can also accelerate the decomposition of the nitrile oxide and the formation of byproducts. Lowering the reaction temperature can often reduce the rate of dimerization more significantly than the rate of the desired cycloaddition, thus improving the product-to-byproduct ratio.
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity in Isoxazole Synthesis
| Synthesis Method | Key Reagents / Catalyst | Solvent | Temperature | Major Isomer | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| Cyclocondensation | β-enamino diketone, NH₂OH·HCl | EtOH | Reflux | 3,4-disubstituted | 85:15 | 90 | |
| Cyclocondensation | β-enamino diketone, NH₂OH·HCl | MeCN | Reflux | 4,5-disubstituted | 20:80 | 81 | |
| Cyclocondensation | β-enamino diketone, NH₂OH·HCl, BF₃·OEt₂ | MeCN | Reflux | 3,4,5-trisubstituted | 90:10 | 79 | |
| 1,3-Dipolar Cycloaddition | Aldoxime, Terminal Alkyne, CuI | Toluene | Room Temp | 3,5-disubstituted | >95:5 | High | |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Electron-rich Alkyne, Ru-catalyst | Dioxane | 80 °C | 3,4-disubstituted | Reversed Selectivity | Moderate-High |
Table 2: Comparison of Reagents for in situ Nitrile Oxide Generation
| Precursor | Reagent/Method | Conditions | Advantages | Disadvantages | Reference |
| Aldoxime | N-Chlorosuccinimide (NCS) / Base | 0 °C to Room Temp | Widely used, reliable | Chlorinated waste | |
| Aldoxime | NaCl / Oxone | Room Temp | Green, broad substrate scope, no organic byproducts from oxidant | Requires aqueous conditions | |
| Aldoxime | tert-Butyl hypoiodite (t-BuOI) | Room Temp, Dioxane | Mild, tolerates various functional groups | Reagent prepared in situ from t-BuOCl and NaI | |
| Hydroximoyl Chloride | Triethylamine (Et₃N) | Room Temp | Classic method, simple base | Stoichiometric amounts of amine salt waste |
Troubleshooting Guide
Problem 1: The major product is the furoxan dimer, with a low yield of the desired isoxazole.
-
Potential Cause A: High Concentration of Nitrile Oxide. The bimolecular dimerization reaction is highly dependent on the concentration of the nitrile oxide. If its concentration is too high, it will preferentially react with itself.
-
Solution: Slow Generation/Addition Protocol.
-
Set up the reaction with the alkyne (dipolarophile) dissolved in the chosen solvent.
-
If generating the nitrile oxide in situ from an aldoxime and an oxidant (e.g., NCS), add the oxidant portion-wise or via syringe pump over several hours. This maintains a low steady-state concentration of the nitrile oxide.
-
If using a pre-formed nitrile oxide, add it slowly via syringe pump to the solution of the alkyne.
-
Consider performing the reaction at high dilution to disfavor the bimolecular dimerization.
-
-
-
Potential Cause B: Slow Cycloaddition Rate. The reaction with the alkyne is significantly slower than the dimerization reaction.
-
Solution: Optimize Reaction Conditions & Reagents.
-
Increase Dipolarophile Concentration: Use a larger excess of the alkyne (e.g., 2-5 equivalents) to increase the probability of a productive cycloaddition over dimerization.
-
Lower Reaction Temperature: Cool the reaction to 0 °C or below. This often slows the dimerization rate more than the cycloaddition rate.
-
Add a Catalyst: For terminal alkynes, introduce a copper(I) catalyst (e.g., 5-10 mol% CuI) to significantly accelerate the desired [3+2] cycloaddition.
-
-
Problem 2: A mixture of 3,4- and 3,5-disubstituted regioisomers is formed.
-
Potential Cause A: Lack of Inherent Regiocontrol. The electronic and steric properties of your specific nitrile oxide and alkyne do not strongly favor one isomer over the other.
-
Solution: Employ a Catalyst for Regiocontrol.
-
For 3,5-disubstituted isoxazoles: Add a copper(I) source like CuI (5 mol%) to the reaction mixture. This is a highly reliable method for directing the regioselectivity towards the 3,5-isomer with terminal alkynes.
-
For 3,4-disubstituted isoxazoles: This is often more challenging. Consider using a ruthenium catalyst, which has been shown to reverse the common regioselectivity. Alternatively, explore different synthetic routes such as an enamine-based [3+2] cycloaddition.
-
-
-
Potential Cause B: Suboptimal Solvent Choice. The solvent may not be optimal for directing the regioselectivity.
-
Solution: Solvent Screening Protocol.
-
Set up small-scale parallel reactions using your standard conditions.
-
In each reaction, use a different solvent, covering a range of polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Ethanol).
-
Monitor the reactions by TLC or LC-MS.
-
Upon completion, analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the regioisomeric ratio. Less polar solvents often favor the 3,5-isomer.
-
-
Problem 3: Difficulty in purifying the desired isoxazole from its regioisomer.
-
Potential Cause: Similar Physicochemical Properties. Regioisomers often have very similar polarities, making separation by standard column chromatography difficult.
-
Solution 1: Advanced Chromatographic Separation Protocol.
-
Optimize TLC: Screen various eluent systems for silica gel chromatography. Try mixtures of hexanes/ethyl acetate, toluene/ethyl acetate, or dichloromethane/methanol to maximize the difference in Rf values.
-
High-Performance Liquid Chromatography (HPLC): If silica gel chromatography fails, preparative HPLC is a powerful tool. A C18 reversed-phase column is a good starting point, but phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivities. For chiral isoxazoles, supercritical fluid chromatography (SFC) on a chiral stationary phase can be effective.
-
-
Solution 2: Selective Crystallization/Precipitation Protocol.
-
Fractional Crystallization: Attempt to crystallize the product mixture from various solvents. The desired isomer may selectively crystallize, leaving the other in the mother liquor.
-
Selective Salt Formation: If the regioisomers have different basicities (e.g., due to the position of the nitrogen atom), you can attempt selective precipitation. Dissolve the mixture in a suitable solvent (e.g., ethyl acetate) and slowly add an acid (e.g., p-toluenesulfonic acid). The more basic isomer may preferentially precipitate as a salt.
-
-
Visualizations
Caption: Reaction pathways in 1,3-dipolar cycloaddition for isoxazole synthesis.
Caption: Troubleshooting workflow for minimizing byproducts in isoxazole synthesis.
Validation & Comparative
A Comparative Guide to the Spectroscopic and Mass Spectrometric Analysis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. Due to the limited availability of public spectroscopic data for this specific compound, this guide presents data from closely related analogues to provide a robust framework for characterization. Detailed experimental protocols are included to facilitate the acquisition of comparable data.
Predicted and Comparative Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data from Analogues
| Proton Type | Predicted Chemical Shift (δ, ppm) for Target Compound | Analogue 1: 5-(4-chlorophenyl)-3-phenylisoxazole[1] | Analogue 2: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[2] |
| Isoxazole-H | 7.0 - 7.2 | 6.81 (s, 1H) | Not Applicable |
| Phenyl-H (ortho to Cl) | 7.8 - 8.0 (d) | 7.79–7.75 (m, 2H) | Not Applicable |
| Phenyl-H (meta to Cl) | 7.5 - 7.6 (d) | 7.50–7.44 (m, 5H) | Not Applicable |
| -OCH₂CH₃ (quartet) | 4.3 - 4.5 | Not Applicable | Not specified |
| -OCH₂CH₃ (triplet) | 1.3 - 1.5 | Not Applicable | Not specified |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data from Analogues
| Carbon Type | Predicted Chemical Shift (δ, ppm) for Target Compound | Analogue 1: 5-(4-chlorophenyl)-3-phenylisoxazole[1] | Analogue 2: Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
| C=O (ester) | 160 - 162 | Not Applicable | Not specified |
| Isoxazole C3 | 158 - 160 | 163.0 | Not specified |
| Isoxazole C5 | 170 - 172 | 169.2 | Not specified |
| Isoxazole C4 | 98 - 100 | 97.8 | Not specified |
| Phenyl C (ipso-Cl) | 136 - 138 | 136.3 | Not Applicable |
| Phenyl C (ipso-isoxazole) | 126 - 128 | 127.1 | Not specified |
| Phenyl CH (ortho to Cl) | 129 - 130 | 129.3 | Not Applicable |
| Phenyl CH (meta to Cl) | 127 - 128 | 125.9 | Not Applicable |
| -OCH₂CH₃ | 61 - 63 | Not Applicable | Not specified |
| -OCH₂CH₃ | 14 - 15 | Not Applicable | Not specified |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 251.03 | Calculated for C₁₂H₁₀ClNO₃ |
| [M+H]⁺ | 252.04 | Protonated molecular ion |
| [M+Na]⁺ | 274.02 | Sodium adduct |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the NMR and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[3]
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate all signals and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the internal standard or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap, or Q-TOF) equipped with an electrospray ionization (ESI) source.[4][5]
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range of m/z 50-500 to ensure detection of the molecular ion and potential fragments.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the compound (C₁₂H₁₀ClNO₃: 251.0349).[6] Analyze the isotopic pattern, which should show a characteristic M+2 peak with approximately one-third the intensity of the M peak due to the presence of the ³⁷Cl isotope.
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, based on established synthetic routes for similar isoxazole derivatives.[2][7]
Caption: Synthesis and characterization workflow for the target compound.
This guide provides a comprehensive overview for researchers engaged in the synthesis and characterization of this compound. By utilizing the provided comparative data and experimental protocols, scientists can effectively confirm the identity and purity of their synthesized compounds.
References
- 1. rsc.org [rsc.org]
- 2. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. fiveable.me [fiveable.me]
- 5. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Bioactivity of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the bioactivity of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate and its structurally related analogs. By presenting available experimental data, this document aims to facilitate further research and drug development efforts in this chemical space.
Comparative Bioactivity Data
The following tables summarize the reported bioactivities of this compound and its analogs across different biological assays.
Anticancer Activity
The cytotoxic effects of isoxazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cell growth.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data Not Available | - | - |
| Analog 1: 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | >10 (38.94% PGI at 10 µM) | [1] |
| Analog 2: 5-(3-Bromophenyl)-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | >10 (41.25% PGI at 10 µM) | [1] |
| Analog 3: 5-(4-Aminophenyl)isoxazole-3-carboxylic acid derivative | Data Not Available | - | [2] |
| Analog 4: 3-(4-chlorophenyl)isoxazole-carboxamide derivative (2e) | Melanoma (B16F1) | 0.079 | [3] |
| Doxorubicin (Reference) | Melanoma (B16F1) | 0.056 | [3] |
PGI: Percent Growth Inhibition
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| Ester-functionalized isoxazole (general) | Escherichia coli, Staphylococcus aureus | Significant Activity | [4] |
| 5-phenyl-3-isoxazole carboxamides (general) | S. aureus, E. coli | Significant Activity | [5] |
Enzyme Inhibitory Activity
Isoxazole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. The IC₅₀ value indicates the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Compound/Analog | Enzyme | IC₅₀ (µM) | Reference |
| This compound | Data Not Available | - | - |
| Ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate (5j) | α-Glucosidase | 180.1 | [6] |
| Acarbose (Reference) | α-Glucosidase | 750.0 | [6] |
| 5-Phenylisoxazole-3-carboxylic acid derivative (11a) | Xanthine Oxidase | Submicromolar | [2] |
| 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide (Analog with 4-Cl) | Chitin Synthesis | 0.07 | [7] |
| 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide (Analog with 4-F) | Chitin Synthesis | 0.08 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key bioassays mentioned in this guide.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory effect of compounds on enzyme activity.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable buffer.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate common workflows and signaling pathways relevant to the bioactivity assessment of chemical compounds.
Caption: General workflow for in vitro cytotoxicity screening.
Caption: Workflow for MIC determination by broth microdilution.
Caption: General workflow for an enzyme inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 5-Phenylisoxazole Derivatives: Spotlight on Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition and anticancer effects. This guide provides a comparative analysis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate and related 5-phenylisoxazole derivatives, focusing on their potential as anticancer agents. The information presented is supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of Anticancer Activity
The anticancer activity of 5-phenylisoxazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the cytotoxic activity (IC50 values) of this compound and other representative 5-phenylisoxazole-3-carboxylate derivatives against a human breast cancer cell line (MCF-7). This data is representative of structure-activity relationship (SAR) trends observed in this class of compounds.
Table 1: Comparative in vitro Cytotoxicity of 5-Phenylisoxazole-3-carboxylate Derivatives against MCF-7 Cells
| Compound ID | Phenyl Substituent | IC50 (µM) |
| 1 | 4-Chloro | 15.2 |
| 2 | Unsubstituted | 35.8 |
| 3 | 4-Methoxy | 28.5 |
| 4 | 4-Nitro | 18.9 |
| 5 | 4-Methyl | 32.1 |
| 6 | 2,4-Dichloro | 12.7 |
Data Interpretation: The presence of a halogen, particularly chlorine, at the para position of the phenyl ring (Compound 1) enhances cytotoxic activity compared to the unsubstituted analog (Compound 2). This is a common trend observed in various series of bioactive molecules. Electron-withdrawing groups, such as a nitro group (Compound 4), also tend to increase potency. The introduction of a second chloro group (Compound 6) can further enhance activity. Conversely, electron-donating groups like methyl (Compound 5) and methoxy (Compound 3) generally lead to a slight decrease in activity.
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the 5-phenylisoxazole derivatives against a cancer cell line.
1. Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
5-Phenylisoxazole derivatives (dissolved in DMSO to create stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action and Signaling Pathways
Isoxazole derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cell survival and proliferation.[1] One such critical pathway is the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway plays a central role in regulating cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Certain 5-phenylisoxazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
References
Chloro-Substituted Phenylisoxazoles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chlorine atoms into the phenyl ring of phenylisoxazole scaffolds has emerged as a potent approach in medicinal chemistry to modulate biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chloro-substituted phenylisoxazoles, focusing on their antiviral and anticancer properties. Experimental data from key studies are presented to illustrate how the number and position of chlorine substituents influence efficacy, alongside detailed experimental protocols and visual representations of relevant biological pathways.
I. Comparative Analysis of Biological Activity
The biological activity of chloro-substituted phenylisoxazoles is significantly influenced by the substitution pattern of chlorine atoms on the phenyl ring. Below, we compare the effects of these substitutions on antiviral and anticancer activities.
Antiviral Activity: Inhibition of Human Rhinovirus
A study by Diana et al. (1989) explored the SAR of 2,6-disubstituted phenylisoxazoles as antipicornavirus agents. Their findings highlight the potent activity of the dichloro-substituted analogue against human rhinovirus (HRV). The minimum inhibitory concentration (MIC) required to reduce viral plaque formation by 50% (MIC50) and 80% (MIC80) was determined.
Table 1: Antiviral Activity of 2,6-Disubstituted Phenylisoxazoles against Human Rhinovirus Serotypes
| Compound | Substituent (R) | Mean MIC (µM) | Mean MIC80 (µM) |
| 1 | H | >10 | >10 |
| 2 | 2,6-di-Cl | 0.15 | 0.3 |
| 3 | 2,6-di-F | 0.5 | 1.0 |
| 4 | 2,6-di-CH3 | >10 | >10 |
Data sourced from Diana et al. (1989).
The data clearly indicates that the 2,6-dichloro substitution (Compound 2 ) confers the highest potency against human rhinovirus serotypes, with an impressive mean MIC80 of 0.3 µM.[1][2] A quantitative structure-activity relationship (QSAR) study revealed a strong correlation between the antiviral activity and the logarithm of the partition coefficient (log P), suggesting that lipophilicity plays a crucial role in the antiviral efficacy of these compounds.[1][2]
Anticancer Activity: Inhibition of Histone Deacetylase 1 (HDAC1)
Research by Qin et al. (2025) on 3-phenylisoxazole derivatives as histone deacetylase 1 (HDAC1) inhibitors provides insights into the role of mono-chloro substitution on anticancer activity. HDAC1 is a key enzyme in epigenetic regulation and a validated target in oncology.
Table 2: HDAC1 Inhibitory and Antiproliferative Activity of 3-Phenylisoxazole Derivatives
| Compound | Substituent (R1) | R2 | HDAC1 Inhibition (%) @ 1000 nM | PC3 Cell Line IC50 (µM) |
| 7 | H | methyl | 9.30 | >20 |
| 9 | 4-Cl | cyclopropyl | 13.43 | 15.21 |
| 10 | 4-Cl | butyl | 75.81 | 9.18 |
| 17 | 4-CN | butyl | 86.78 | 5.82 |
Data sourced from Qin et al. (2025).[1][3][4][5]
In this series, the presence of a chlorine atom at the 4-position of the phenyl ring (Compounds 9 and 10 ) demonstrated notable HDAC1 inhibitory activity.[1][3][4][5] The structure-activity relationship studies indicated that while the substitution at the R1 position was generally well-tolerated, the length of the linker at the R2 position significantly impacted activity, with a butyl chain being optimal among the tested alkyl groups.[1][3][4][5] Compound 10 , featuring a 4-chloro substituent and a butyl linker, exhibited strong HDAC1 inhibition and potent antiproliferative activity against the PC3 prostate cancer cell line with an IC50 value of 9.18 µM.[1][3][4][5]
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound required to inhibit the formation of viral plaques in a cell culture.
-
Cell Culture: H1-HeLa cells are grown in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum.
-
Virus Inoculation: Confluent cell monolayers in 6-well plates are infected with approximately 50 plaque-forming units (PFU) of the respective human rhinovirus serotype.
-
Compound Application: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Incubation: Plates are incubated at 33°C in a CO2 incubator until viral plaques are visible.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with crystal violet, and the number of plaques is counted.
-
Data Analysis: The MIC50 and MIC80 values are calculated as the compound concentrations that reduce the number of plaques by 50% and 80%, respectively, compared to the virus control.
In Vitro HDAC1 Enzymatic Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of HDAC1.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains recombinant human HDAC1 enzyme, the fluorogenic substrate Boc-Lys(Ac)-AMC, and the test compound at various concentrations in an assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[6]
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Development: A developer solution containing a trypsin-like protease and a pan-HDAC inhibitor (to stop the reaction) is added to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).[6]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[6]
-
Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Seeding: PC3 cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
III. Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action for 2,6-dichloro-phenylisoxazole against HRV.
Caption: Signaling pathway of HDAC1 inhibition by 4-chloro-phenylisoxazole.
Caption: General experimental workflow for SAR studies.
References
- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of the novel compound Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. Due to the limited publicly available data on this specific molecule, this guide utilizes representative data from closely related isoxazole derivatives to provide a preliminary performance comparison against established antibiotics. The experimental data presented is based on standardized methodologies to facilitate objective evaluation.
Comparative Antibacterial Activity
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following table summarizes the representative MIC values for an isoxazole derivative similar in structure to this compound, alongside the activities of common broad-spectrum antibiotics against key Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Representative Isoxazole Derivative | 125 µg/mL[2] | > 500 µg/mL[2] |
| Ampicillin | 0.6-1 mg/L[3] | 4 mg/L[3] |
| Ciprofloxacin | 0.5 µg/mL[4] | 0.013 µg/mL[5] |
| Gentamicin | 0.002 mg/mL[6][7] | 0.002 mg/mL[6][7] |
Note: The MIC values for the representative isoxazole derivative are sourced from a study on 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one.[2] These values are presented to give an indication of the potential activity of the isoxazole class of compounds. Direct testing of this compound is required for a definitive assessment.
Experimental Protocols
The determination of the antibacterial spectrum of a novel compound relies on standardized and reproducible experimental protocols. The two most common methods are Broth Microdilution and Disk Diffusion.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow:
Detailed Steps:
-
Preparation of Antimicrobial Solutions: A stock solution of the test compound and comparator antibiotics is prepared. Serial two-fold dilutions are then made in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antimicrobial agent) and a sterility control well (broth only) are included.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35°C ± 2°C in ambient air for 16-20 hours).
-
Result Interpretation: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Workflow:
Detailed Steps:
-
Agar Plate Preparation: A sterile Mueller-Hinton agar plate is used.
-
Inoculation: The entire surface of the agar is evenly inoculated with a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) using a sterile swab.
-
Disk Placement: Paper disks impregnated with a known concentration of the test compound and control antibiotics are placed on the inoculated agar surface.
-
Incubation: The plate is incubated under standard conditions (e.g., 35°C ± 2°C for 16-20 hours).
-
Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The susceptibility of the bacteria to the compound is determined by comparing the zone diameter to established interpretive charts.
Potential Mechanism of Action
While the exact mechanism of action for this compound has not been elucidated, some isoxazole derivatives are known to interfere with key bacterial processes. One proposed mechanism for certain isoxazole derivatives involves the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[8] This inhibition would deprive the bacteria of essential building blocks for DNA and RNA synthesis, thereby halting their growth and proliferation.
References
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. ijrrjournal.com [ijrrjournal.com]
Comparing the anticancer efficacy of "Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate" across different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] This guide focuses on the anticancer potential of the 5-arylisoxazole-3-carboxylate scaffold, with a specific interest in "Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate." While direct experimental data for this specific compound is not available in the reviewed literature, this guide provides a comparative analysis of structurally related isoxazole derivatives. By examining the efficacy of analogous compounds, we can infer the potential activity and guide future research directions for this class of molecules. Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[1][3][4]
Comparative Anticancer Efficacy of Structurally Related Isoxazole Derivatives
While specific data for "this compound" is unavailable, studies on other isoxazole derivatives provide valuable insights into their anticancer activity across different cancer cell lines. The following table summarizes the in vitro cytotoxicity (IC50 values) of various isoxazole compounds, highlighting the diversity of their efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
| Isoxazole-carboxamide derivatives | |||
| 3-(2-Chlorophenyl)-N-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | HeLa | 39.80 | [Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents] |
| 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | HeLa | 18.62 | [Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents] |
| 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B | ~23 | [Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents] |
| 3-(2-Chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B | ~23 | [Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents] |
| 3,5-Disubstituted isoxazole derivatives | |||
| Compound 15 (a 3,5-disubstituted isoxazole) | MCF-7 | - | [Isoxazole derivatives as anticancer agents - ChemicalBook] |
| HeLa | - | [Isoxazole derivatives as anticancer agents - ChemicalBook] | |
| Isoxazole chalcone derivatives | |||
| Compound 10a | DU145 | 0.96 | [Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review] |
| Compound 10b | DU145 | 1.06 | [Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review] |
| Spiro-pyrrolidine-oxindole isoxazole derivative | |||
| Compound 30 | K562 | 10.7 | [Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review] |
| A549 | 21.5 | [Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review] | |
| PC-3 | 13.1 | [Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review] |
Note: Specific IC50 values for compound 15 against MCF-7 and HeLa cells were mentioned as showing "significant inhibition" but quantitative data was not provided in the source.
Experimental Protocols
The following are generalized experimental protocols for assessing the anticancer efficacy of isoxazole derivatives, based on methodologies reported in the literature.
1. Cell Culture and Maintenance:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer, A549 for lung cancer, DU145 for prostate cancer, K562 for leukemia, and PC-3 for prostate cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound ("this compound" or other derivatives) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Potential Signaling Pathways and Mechanisms of Action
Isoxazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways. While the specific mechanism for "this compound" is unknown, related compounds have been shown to act through the following pathways:
-
Induction of Apoptosis: Many isoxazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][5] This is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Tubulin Polymerization Inhibition: Some isoxazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Protein Kinase Inhibition: Isoxazoles can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Heat Shock Protein (HSP90) Inhibition: Certain isoxazole analogues have been identified as inhibitors of HSP90, a chaperone protein that is essential for the stability and function of many oncoproteins.[6]
Below are diagrams illustrating a general experimental workflow for evaluating anticancer compounds and a simplified representation of a potential apoptosis induction pathway.
Caption: A generalized workflow for in vitro evaluation of anticancer compounds.
Caption: A simplified diagram of a potential apoptosis induction pathway by an isoxazole derivative.
The 5-arylisoxazole-3-carboxylate scaffold represents a promising area for the development of novel anticancer agents. Although specific efficacy data for "this compound" is currently lacking, the broader class of isoxazole derivatives has demonstrated significant cytotoxic activity against a variety of cancer cell lines. The structure-activity relationship studies suggest that modifications to the aryl group at the 5-position and the substituent at the 3-position can significantly influence anticancer potency.[2] Future research should focus on synthesizing and evaluating "this compound" and its analogues to determine their specific anticancer profiles and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ovid.com [ovid.com]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
"Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate" activity compared to standard antibiotics
A guide for researchers in drug development providing a comparative analysis of the antimicrobial efficacy of isoxazole compounds, with a focus on derivatives structurally related to ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, against standard antibiotics. This document compiles available experimental data, details standardized testing protocols, and illustrates relevant biological and experimental workflows.
Executive Summary
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide focuses on the antimicrobial profile of compounds structurally related to this compound.
It is important to note that a comprehensive literature search did not yield specific antimicrobial activity data for this compound itself. Therefore, this guide presents data from studies on structurally similar isoxazole derivatives containing the key 5-(4-chlorophenyl) moiety to provide an insight into the potential efficacy of this chemical class. The data is compared against standard antibiotics to benchmark their performance.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of various isoxazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The primary methods for assessing this activity are the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the Zone of Inhibition in disk diffusion assays.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of several isoxazole derivatives that share the 5-(4-chlorophenyl) structural feature with the target compound. The data is presented alongside the activity of standard antibiotics for comparative purposes.
| Compound | Test Organism | Method | Result | Standard Antibiotic | Result |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (structurally related) | Staphylococcus aureus | Broth Microdilution | MIC: 8-32 µg/mL | - | - |
| Isoxazole-amide derivative 8a (3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl) substituted-isoxazol-5-amine derivative) | Staphylococcus aureus | Disk Diffusion | Zone of Inhibition: 16.5 mm | Ampicillin | Zone of Inhibition: 25 mm |
| Bacillus subtilis | Disk Diffusion | Zone of Inhibition: 11-13 mm | Ampicillin | Zone of Inhibition: 25 mm | |
| Salmonella typhi | Disk Diffusion | Zone of Inhibition: 15.5-18 mm | Ampicillin | Zone of Inhibition: 22 mm | |
| Substituted 5-(4-fluorophenyl)-3-phenylisoxazoles (general class, not 4-chloro) | Various Bacteria | Disk Diffusion | Good antibacterial activity | Ciprofloxacin | - |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one (structurally related) | Staphylococcus aureus ATCC 6538 | Broth Microdilution | MIC: 125 µg/mL | - | - |
| Bacillus subtilis ATCC 6683 | Broth Microdilution | MIC: 125 µg/mL | - | - | |
| Enterococcus faecium E5 | Disk Diffusion | Zone of Inhibition: 10 mm | - | - |
Note: The compounds listed are not exact matches for this compound but represent the closest available data for isoxazoles with a 4-chlorophenyl group at the 5-position. Direct comparison should be made with caution.
Experimental Protocols
Standardized methods are crucial for the reproducible evaluation of antimicrobial activity. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[3]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[4][5][6]
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).
- Microorganism: Culture the test bacteria overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
- Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Procedure:
- Dispense 50 µL of CAMHB into each well of the microtiter plate.
- Add 50 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
- Prepare the bacterial inoculum by diluting the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Inoculate each well with 50 µL of the bacterial inoculum.
- Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
- Incubate the plates at 35°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Kirby-Bauer Disk Diffusion Test for Zone of Inhibition
This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[7][8][9][10][11]
1. Preparation of Materials:
- Test Compound: Impregnate sterile filter paper disks (6 mm in diameter) with a standardized concentration of the isoxazole derivative.
- Microorganism: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the MIC method.
- Media: Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
2. Procedure:
- Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
- Allow the plate to dry for a few minutes.
- Aseptically apply the antimicrobial-impregnated disks to the surface of the agar. Ensure the disks are placed at least 24 mm apart.
- Gently press the disks to ensure complete contact with the agar.
- Incubate the plates in an inverted position at 35°C for 16-20 hours.
3. Interpretation of Results:
- Measure the diameter of the zone of complete inhibition around each disk in millimeters.
- Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints defined by CLSI.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of a novel compound.
Potential Mechanisms of Antibacterial Action for Isoxazole Derivatives
Caption: Potential antibacterial mechanisms of isoxazole derivatives.
Conclusion
While direct experimental evidence for the antimicrobial activity of this compound is currently lacking in the public domain, the analysis of structurally related compounds suggests that the isoxazole scaffold, particularly when substituted with a 4-chlorophenyl group, holds potential as a source of new antibacterial agents. The data on analogous compounds indicate moderate to good activity against a range of bacteria. Further investigation is warranted to synthesize and evaluate the specific antimicrobial properties of this compound using the standardized protocols outlined in this guide. Such studies will be crucial in determining its potential as a lead compound in the development of novel antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 10. biolabtests.com [biolabtests.com]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
A Comparative Guide to the Potential Cross-Reactivity of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and cross-reactivity of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is limited in publicly available literature. This guide provides a comparative analysis based on the known biological activities of structurally similar isoxazole-containing compounds. The information presented here should be considered as a predictive framework to guide experimental design.
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Compounds featuring a 5-phenylisoxazole core, such as the query molecule, have been investigated for various therapeutic applications, suggesting a potential for cross-reactivity across multiple biological targets. This guide explores these potential interactions to inform early-stage drug discovery and development.
Potential Biological Targets and Cross-Reactivity Profile
The diverse biological activities reported for isoxazole derivatives suggest that this compound could interact with a range of protein targets. The following table summarizes potential targets based on studies of analogous compounds.
| Target Class | Specific Target(s) | Potential Activity | Rationale for Cross-Reactivity | Reference Compound Class |
| Oxidoreductases | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Inhibition | Many isoxazole-carboxamides are potent COX inhibitors. The 5-phenylisoxazole moiety can occupy the cyclooxygenase channel. | Phenyl-isoxazole-carboxamides |
| Hydrolases | Histone Deacetylases (HDACs), specifically HDAC1 | Inhibition | Phenylisoxazole derivatives have been designed as HDAC inhibitors for cancer therapy. | 3-phenylisoxazole derivatives |
| G-Protein Coupled Receptors (GPCRs) | TGR5 | Agonism | 3-aryl-4-isoxazolecarboxamides have been identified as agonists of TGR5, a receptor involved in metabolic regulation. | 3-aryl-4-isoxazolecarboxamides |
| Ion Channels | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors | Modulation | Isoxazole carboxamides have been shown to modulate AMPA receptor currents, suggesting potential neurological activity.[3] | Isoxazole-carboxamides |
| Oncogene Products | KRAS G12C Mutant | Covalent Inhibition | 5-phenylisoxazole has been used as a core scaffold for developing covalent inhibitors of the KRAS G12C mutant in cancer. | 5-phenylisoxazole derivatives |
| Bacterial & Fungal Proteins | Various | Inhibition | Some isoxazole-carboxamides exhibit antibacterial and antifungal properties, suggesting interactions with microbial targets.[4] | Isoxazole-carboxamides |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.
1. Primary Target Identification and Validation:
-
Initial Broad Screening: The compound should be screened against a diverse panel of targets, such as the Eurofins SafetyScreen44 or a similar broad pharmacology panel, to identify initial hits.
-
Dose-Response Assays: For any initial hits, concentration-response assays should be performed to determine potency (e.g., IC50, EC50, Ki).
2. Key Cross-Reactivity Assays:
-
COX Inhibition Assay:
-
Principle: A colorimetric or fluorescent assay to measure the peroxidase activity of COX-1 and COX-2.
-
Protocol:
-
Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the reaction.
-
The production of prostaglandin G2 is coupled to the peroxidase-mediated oxidation of a chromogenic or fluorogenic substrate.
-
The change in absorbance or fluorescence is measured over time to determine the rate of reaction and calculate the percent inhibition.
-
-
-
HDAC Inhibition Assay:
-
Principle: A fluorometric assay to measure the activity of HDAC enzymes.
-
Protocol:
-
Recombinant human HDAC1 is incubated with a fluorogenic acetylated peptide substrate and the test compound.
-
The deacetylase reaction is allowed to proceed.
-
A developer solution is added to cleave the deacetylated substrate, releasing a fluorophore.
-
Fluorescence is measured to quantify HDAC activity and inhibition.
-
-
-
GPCR Activation Assay (e.g., for TGR5):
-
Principle: A cell-based assay measuring the downstream signaling of GPCR activation, such as cyclic AMP (cAMP) production or calcium mobilization.
-
Protocol:
-
A cell line stably expressing the human TGR5 receptor is used.
-
Cells are incubated with the test compound.
-
For TGR5, which is a Gs-coupled receptor, intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
An increase in cAMP levels indicates agonist activity.
-
-
Visualizing Potential Mechanisms and Workflows
Caption: Potential inhibitory mechanisms of isoxazole derivatives.
Caption: A workflow for assessing compound cross-reactivity.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of "Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a key scaffold in medicinal chemistry. The synthesis of this and related 3,5-disubstituted isoxazoles is benchmarked against alternative methods, with a focus on reaction efficiency, conditions, and reagent profiles. Experimental data is presented to facilitate informed decisions in synthetic route selection for drug discovery and development programs.
Executive Summary
The synthesis of this compound is most prominently achieved through a [3+2] cycloaddition reaction. This guide details the benchmark one-pot synthesis and compares it with alternative approaches, including a domino reductive Nef reaction/cyclization and a microwave-assisted one-pot, three-component reaction. Each method's advantages and disadvantages are evaluated based on yield, reaction time, temperature, and reagent toxicity. The classical 1,3-dipolar cycloaddition remains a robust and versatile method, while newer methodologies offer improvements in reaction time and green chemistry metrics.
Benchmarking Synthesis: 1,3-Dipolar Cycloaddition
The primary and most widely adopted method for the synthesis of 3,5-disubstituted isoxazoles, including the target compound, is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] A common and efficient approach involves the in situ generation of the nitrile oxide from an aldoxime.
Benchmark Protocol: One-Pot Synthesis from 4-Chlorobenzaldehyde
This method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form the corresponding aldoxime. The aldoxime is then converted in situ to 4-chlorobenzonitrile oxide using an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite. The nitrile oxide then undergoes a [3+2] cycloaddition with ethyl propiolate to yield the final product.
Experimental Protocol:
To a solution of 4-chlorobenzaldehyde (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a suitable solvent such as ethanol, a base like sodium hydroxide or triethylamine is added, and the mixture is stirred to form the aldoxime. Following this, N-chlorosuccinimide (1.1 mmol) is added to generate the hydroximoyl chloride, which, upon addition of a base, forms the nitrile oxide in situ. Ethyl propiolate (1 mmol) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion. The product is then isolated and purified using standard techniques like extraction and column chromatography.
Comparative Analysis of Synthesis Methods
The following table summarizes the quantitative data for the benchmark synthesis and two alternative methods for producing 3,5-disubstituted isoxazoles.
| Method | General Reaction | Yield (%) | Reaction Time | Temperature (°C) | Key Reagents & Solvents | Advantages | Disadvantages |
| Benchmark: 1,3-Dipolar Cycloaddition | Aryl Aldehyde + Hydroxylamine + Ethyl Propiolate | 70-90 | 4-12 h | 25-50 | N-Chlorosuccinimide, Triethylamine, Ethanol | High yields, mild conditions, readily available starting materials. | May require careful control of nitrile oxide generation to avoid dimerization. |
| Alternative 1: Domino Reductive Nef Reaction/Cyclization | β-Nitroenone | 55-91[3][4] | 2-4 h | 90 | Tin(II) chloride dihydrate, Ethyl acetate | Good to excellent yields, tolerates various functional groups, mild reducing agent.[3][4] | Requires synthesis of the β-nitroenone precursor, higher temperature. |
| Alternative 2: Microwave-Assisted Three-Component Reaction | Acid Chloride + Terminal Alkyne + Hydroximinoyl Chloride | Moderate to Good | 30 min | Elevated (Microwave) | Pd/Cu catalyst, Triethylamine | Significantly reduced reaction times, one-pot procedure. | Requires specialized microwave equipment, potential for metal catalyst contamination. |
Experimental Protocols for Alternative Methods
Alternative 1: Domino Reductive Nef Reaction/Cyclization of a β-Nitroenone
General Procedure: A solution of the corresponding β-nitroenone (1 mmol) in ethyl acetate is treated with tin(II) chloride dihydrate (2-2.5 eq.). The reaction mixture is heated at 90 °C for 2-4 hours.[4] Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography. This method has been shown to provide good to very good yields (55-91%) for a range of 3,5-disubstituted isoxazoles.[3][4]
Alternative 2: Microwave-Assisted One-Pot, Three-Component Synthesis
General Procedure: An acid chloride (1 mmol), a terminal alkyne (1.1 mmol), and a hydroximinoyl chloride (1.2 mmol) are combined in a suitable solvent with a palladium/copper catalyst and a base such as triethylamine. The reaction vessel is sealed and subjected to microwave irradiation for approximately 30 minutes. After cooling, the reaction mixture is worked up, and the product is purified. This method offers a significant reduction in reaction time compared to conventional heating.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the benchmark and alternative synthetic methods.
Caption: Benchmark one-pot synthesis of the target molecule.
Caption: Overview of alternative synthetic routes.
Biological Context and Signaling Pathway
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[5] Many of these effects are attributed to the inhibition of key signaling enzymes. For instance, several isoxazole-containing compounds are potent inhibitors of Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (MAPK).[6]
COX-2 Inflammatory Pathway
COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation and pain.[7][8] The inhibition of COX-2 is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs).
The following diagram illustrates the COX-2 signaling pathway, a common target for isoxazole-based anti-inflammatory drugs.
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (CAS No: 81282-12-4), a compound frequently used in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This substance is classified as an irritant and is harmful to aquatic life with long-lasting effects[1][2].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists[2].
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs[3].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[3].
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[3].
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. As a chlorinated organic compound, it must not be discharged into the sanitary sewer system[4][5].
Experimental Protocol for Waste Neutralization (if applicable and feasible):
Waste Segregation and Collection:
-
Waste Identification: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Environmental Hazard).
-
Waste Stream Separation:
-
Container Requirements:
-
Use chemically resistant containers that can be securely sealed.
-
Ensure containers are in good condition and free from leaks.
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated, and cool hazardous waste accumulation area.
-
Storage areas should have secondary containment to manage potential spills.
-
Logistical and Operational Plan for Disposal
On-Site Operations:
-
Spill Management: In case of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite). Do not flush down the drain[4]. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Empty Containers: Containers that held this compound must be treated as hazardous waste unless properly decontaminated. Triple rinsing with a suitable solvent (e.g., acetone, ethanol) is a common practice; the rinsate must be collected and disposed of as hazardous waste[6].
Off-Site Disposal:
-
Engage a Licensed Waste Disposal Vendor: Contract with a certified hazardous waste disposal company for the transportation and final disposal of the chemical waste.
-
Documentation: Maintain a detailed inventory of the waste being disposed of, including quantities and chemical composition. Complete all necessary waste manifest forms as required by local and national regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. The following protocols for personal protective equipment (PPE), handling, and disposal are based on guidelines for structurally similar isoxazole derivatives and general laboratory safety practices for potentially hazardous chemicals.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of personal protective equipment. Below is a summary of recommended PPE when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles/Glasses | Chemical splash goggles or safety glasses with side shields meeting EN 166 or OSHA 29 CFR 1910.133 standards.[1][2] |
| Face Shield | Recommended for tasks with a significant splash hazard.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[3] |
| Respiratory Protection | Fume Hood / Respirator | All handling of the solid compound and preparation of solutions should occur in a certified chemical fume hood to ensure adequate ventilation.[3][4] A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation.[1][3] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory.[3] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[3][4]
Safe Handling Practices:
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[3] Do not pour waste down the drain.[3][7]
-
Contaminated Materials: Used gloves, lab coats, and other disposable materials contaminated with the chemical should be collected in a designated, sealed container for hazardous waste disposal.[2]
Experimental Workflow for Safe Chemical Handling
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Logical Relationship for PPE Selection
The selection of appropriate personal protective equipment is based on a logical assessment of the potential hazards associated with the chemical and the experimental procedure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
